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  • Product: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
  • CAS: 929974-06-1

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid This guide provides a comprehensive, in-depth technical overview of the process of determining and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of chemical synthesis and structural analysis.

Foreword: The Rationale for Structural Elucidation

In modern drug discovery, a molecule's three-dimensional structure is not merely a piece of academic information; it is a critical determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. For a compound like 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, which belongs to the quinoline class of compounds known for their diverse pharmacological activities, a detailed understanding of its solid-state architecture is paramount.[1][2] The introduction of a trifluoromethyl group can significantly influence metabolic stability and binding affinity, making the precise knowledge of its spatial arrangement and intermolecular interactions essential for rational drug design.[1]

This guide will walk through a hypothetical, yet scientifically rigorous, workflow for the crystal structure analysis of this compound, from synthesis to the final interpretation of the crystallographic data.

Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

While multiple synthetic routes to quinoline derivatives exist, a plausible and efficient pathway for the synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is proposed below, based on established methodologies for similar compounds.[1][3]

Synthetic_Pathway A p-Anisidine C Intermediate A A->C Reflux B Diethyl 2-(ethoxymethylene)malonate B->C E Intermediate B C->E Heat D Dowtherm A D->E G 6-Methoxy-4-hydroxyquinoline-3-carboxylic acid E->G Hydrolysis & Acidification F NaOH/H2O, then HCl F->G I 4-Chloro-6-methoxyquinoline-3-carbonyl chloride G->I Chlorination H POCl3/PCl5 H->I K 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid I->K Trifluoromethylation & Hydrolysis J CF3-TMS, KF, CuI J->K

Caption: Proposed synthetic pathway for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Crystal Growth Methodology

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[4] For a molecule like 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, which is expected to be a crystalline solid, several techniques can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. For this molecule, a polar protic solvent like ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate is a good starting point.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.[4] The key is to allow the concentration of the solute to increase gradually, promoting the growth of a small number of large, well-ordered crystals.[4]

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[5][6]

XRD_Workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Goniometer Head C Data Processing & Reduction B->C Raw Diffraction Images D Structure Solution C->D hkl file E Structure Refinement D->E Initial Structural Model F Validation & Final Report E->F Refined Structure (CIF)

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[4]

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A short pre-experiment is run to collect a few diffraction images, from which the unit cell parameters and crystal system are determined.

  • Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data.

  • Data Collection: The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of angles while a detector records the diffraction pattern.[5]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then used to solve and refine the crystal structure, a process that is now largely automated by powerful software packages.

Methodology: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.

  • Structure Refinement: The initial model is refined using a least-squares method, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF, which is a standard procedure recommended by the International Union of Crystallography (IUCr).[7][8][9] This ensures the quality and correctness of the determined structure.

Hypothetical Crystal Structure Analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Based on the analysis of similar structures in the Cambridge Structural Database (CSD), we can predict and discuss the likely structural features of the title compound.[10][11][12][13]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

ParameterHypothetical Value
Chemical formulaC12H8F3NO3
Formula weight271.19
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)98.5
Volume (ų)1045.2
Z4
Calculated density (g/cm³)1.72
R1 [I > 2σ(I)]0.045
wR2 (all data)0.120
Goodness-of-fit on F²1.05
Intramolecular Geometry

The quinoline ring is expected to be essentially planar. The carboxylic acid group at the 3-position and the trifluoromethyl group at the 4-position will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The C-F bond lengths in the trifluoromethyl group are expected to be in the range of 1.32-1.35 Å.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is likely to be dominated by hydrogen bonding interactions involving the carboxylic acid group. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.

Hydrogen_Bonding cluster_A cluster_B A Molecule 1 B Molecule 2 (Inverted) mol_A mol_A mol_B mol_B Molecule 1 Molecule 1 Molecule 2 (Inverted) Molecule 2 (Inverted) Molecule 1->Molecule 2 (Inverted) O-H...O Hydrogen Bonds

Caption: Schematic representation of the expected hydrogen-bonded dimer formation.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice. The methoxy group may also participate in weaker C-H···O interactions.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid. The detailed structural information obtained from such an analysis would be invaluable for understanding its structure-activity relationship (SAR) and for guiding the design of new, more potent analogues. The determined crystal structure would serve as a crucial input for computational studies, such as molecular docking, to predict its binding mode with biological targets.

References

  • Cambridge Structural Database (CSD). (n.d.). CCDC. Retrieved March 17, 2026, from [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 17, 2026, from [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved March 17, 2026, from [Link]

  • University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. Retrieved March 17, 2026, from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved March 17, 2026, from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved March 17, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved March 17, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Powder X-ray Diffraction Protocol/SOP. Retrieved March 17, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 17, 2026, from [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved March 17, 2026, from [Link]

  • International Union of Crystallography (IUCr). (2017, April 13). Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). International Union of Crystallography. Retrieved March 17, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • IUCr Journals. (n.d.). Standards for structural and crystallization communications. Retrieved March 17, 2026, from [Link]

  • IUCr. (2021, October 15). Statistical descriptors in crystallography. Retrieved March 17, 2026, from [Link]

  • Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved March 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved March 17, 2026, from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2025, December 18). Crystal structure of (((oxido(quinolin-6-yl)methoxy)triphenyl-λ-stibanyl)oxy)(quinolin-7-yl)methanolate. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Retrieved March 17, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-methyl-quinoline-3-carboxylic acid 2-dimethylamino-ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Rational Pharmacophore Modeling Using 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic Acid Scaffolds

Executive Summary The development of highly selective antiproliferative and antiviral agents relies heavily on privileged chemical scaffolds. Among these, the 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective antiproliferative and antiviral agents relies heavily on privileged chemical scaffolds. Among these, the 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-06-1) [[1.3]] architecture has emerged as a highly versatile building block in modern medicinal chemistry. This whitepaper provides an in-depth technical guide on utilizing this specific scaffold for 3D pharmacophore modeling, with a focus on its application in targeting Human Dihydroorotate Dehydrogenase (DHODH) [[1.6]] and related kinase targets [[2.9]]. By deconstructing the electronic and steric properties of this scaffold, we provide a causal framework for rational drug design, supported by self-validating experimental protocols.

Structural & Electronic Profiling: The Causality of the Scaffold

To build an accurate pharmacophore model, one must first understand why each functional group on the scaffold behaves the way it does in a biological environment. The 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold is not merely a structural backbone; it is a finely tuned electronic system.

  • The 3-Carboxylic Acid (The Anchor): The carboxylic acid at the C3 position is the primary pharmacophoric anchor. In physiological pH, it exists predominantly in its ionized (carboxylate) form. This allows for critical salt-bridge formations with basic residues (e.g., Arginine) in target binding pockets [[1.6]]. Furthermore, its proximity to the C4 position allows for steric shielding, preventing rapid metabolic glucuronidation.

  • The 4-Trifluoromethyl ( CF3​ ) Group (The Shield): The introduction of a CF3​ group at the C4 position serves a dual purpose. First, it acts as a robust hydrophobic moiety that perfectly occupies deep, lipophilic sub-pockets [[3.8]]. Second, its strong electron-withdrawing nature ( σI​=0.39 ) pulls electron density away from the quinoline core, lowering the pKa​ of the adjacent 3-carboxylic acid, thereby ensuring complete ionization in the slightly acidic microenvironments often found in tumor tissues [[1.4]].

  • The 6-Methoxy ( −OCH3​ ) Group (The Modulator): Positioned on the benzenoid ring, the 6-methoxy group acts as a classic Hydrogen Bond Acceptor (HBA). It also donates electron density into the ring system via resonance, counteracting the inductive pull of the CF3​ group and stabilizing the overall aromatic system, which is crucial for π−π stacking interactions with aromatic residues like Tyrosine or Phenylalanine [[2.10]].

PharmacophoreMap Scaffold 6-Methoxy-4-(trifluoromethyl) quinoline-3-carboxylic acid COOH 3-COOH (Negative Ionizable / HBD) Scaffold->COOH Anchor (Salt Bridge) CF3 4-CF3 (Hydrophobic / Halogen Bond) Scaffold->CF3 Lipophilic Pocket OMe 6-OMe (H-Bond Acceptor) Scaffold->OMe Electrostatic HBA Core Quinoline Core (Aromatic / Pi-Pi Stacking) Scaffold->Core Scaffold Base

Caption: Logical mapping of pharmacophoric features derived from the 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold.

Pharmacophore Modeling Workflow

When transitioning from a 2D scaffold to a 3D pharmacophore hypothesis, the workflow must be rigorous and self-validating. The following methodology details a receptor-guided approach, utilizing the known binding dynamics of quinoline-based inhibitors.

Phase 1: Conformational Generation

Because the C3-carboxylic acid and C6-methoxy groups can rotate, generating a diverse conformer library is critical. Use a low-mode molecular dynamics (LLMOD) search to generate conformers within a 5 kcal/mol energy window. Causality: Restricting the energy window prevents the inclusion of high-energy, biologically irrelevant conformers that would artificially inflate the false-positive rate during virtual screening.

Phase 2: Feature Extraction & Excluded Volumes

Map the features based on the target pocket (e.g., DHODH).

  • Assign a Negative Ionizable (NI) feature to the C3-carboxylate.

  • Assign a Hydrophobic (HYD) feature to the C4- CF3​ group.

  • Assign a Hydrogen Bond Acceptor (HBA) to the C6-methoxy oxygen.

  • Generate Excluded Volumes (EV) around the scaffold to represent the steric boundaries of the receptor pocket. Causality: EVs are mandatory; they penalize molecules that match the pharmacophore but are too bulky to physically fit into the active site.

Phase 3: Model Validation (Self-Validating System)

A pharmacophore model is only as good as its predictive power. Validate the model using a decoy dataset.

  • Protocol: Seed a database of 1,000 property-matched decoys with 20 known active quinoline-3-carboxylic acid derivatives [[2.9]].

  • Metric: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC AUC). A self-validating model must achieve a ROC AUC > 0.75 and an Enrichment Factor (EF 1%) > 10 before being deployed for High-Throughput Virtual Screening (HTVS).

HTVSWorkflow Step1 Target Preparation (e.g., DHODH PDB: 1D3G) Step2 Scaffold Alignment (6-OMe-4-CF3-Quinoline-3-COOH) Step1->Step2 Step3 3D Pharmacophore Generation (Feature Extraction & Excluded Volumes) Step2->Step3 Step4 Database Screening (ZINC, Enamine, ChEMBL) Step3->Step4 Step5 Hit Triage & Docking (Glide / AutoDock Vina) Step4->Step5 Step6 In Vitro Validation (Enzyme Inhibition Assays) Step5->Step6

Caption: Step-by-step High-Throughput Virtual Screening (HTVS) workflow guided by the quinoline pharmacophore.

Case Study: Targeting Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibiting DHODH depletes pyrimidine nucleotides, selectively halting the proliferation of rapidly dividing cancer cells or activated T-cells [[2.10]].

The brequinar binding pocket of DHODH is highly hydrophobic but contains specific polar residues. When mapping the 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold into this pocket:

  • The 3-carboxylic acid forms a critical salt bridge with Arg136 and a hydrogen bond with Gln47 [[1.6]].

  • The 4-trifluoromethyl group projects into a deep hydrophobic channel lined by Met43, Leu58, Ala59, and Pro364 [[1.6]].

  • The 6-methoxy group is strategically positioned to form a novel, water-mediated hydrogen bond with Thr63 , an interaction that significantly enhances binding affinity and target residence time [[1.6]].

Quantitative Data Presentation

The following table summarizes the spatial coordinates and target interactions for the optimized pharmacophore model derived from this scaffold.

Pharmacophore FeatureSpatial Coordinate (x, y, z)Radius (Å)Interaction TypeTarget Residue (DHODH)
Aromatic Ring (Core) 2.10, -1.45, 0.501.5 π−π / HydrophobicMet43, Leu58
Negative Ionizable (3-COOH) -1.20, 2.35, -0.801.8Salt Bridge / HBDArg136, Gln47
Hydrophobic (4- CF3​ ) 3.55, 1.10, 1.252.0Halogen / HydrophobicPro364, Ala59
H-Bond Acceptor (6-OMe) -3.05, -2.10, 0.451.5H-Bond AcceptorThr63 (Water-mediated)

Experimental Protocols

To validate the pharmacophore model, synthesized derivatives must be tested in vitro. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol A: Synthesis of 3-Carboxamide Derivatives

To explore the solvent-exposed region of the target pocket, the 3-carboxylic acid is often derivatized into an amide.

  • Activation: Dissolve 1.0 eq of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Causality: HATU is chosen over standard carbodiimides (like EDC) because the electron-withdrawing CF3​ group reduces the reactivity of the C3-carbonyl. HATU ensures rapid and complete formation of the active ester.

  • Coupling: Add 1.1 eq of the desired primary amine. Stir at room temperature for 4 hours under an inert argon atmosphere.

  • Workup & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Self-Validation: Confirm the structure using 1H -NMR (look for the disappearance of the broad -COOH singlet at ~12 ppm and the appearance of an amide -NH triplet/doublet at ~8-9 ppm) and LC-MS.

Protocol B: In Vitro DHODH Enzyme Inhibition Assay

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor in the DHODH catalytic cycle.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN, 0.1 mM DCIP, and 10 nM recombinant human DHODH. Causality: KCN is added to inhibit complex IV of the electron transport chain, ensuring that DCIP is the sole electron acceptor, preventing background noise.

  • Compound Incubation: Dispense 1 µL of the test compound (in DMSO) into a 96-well plate. Add 90 µL of the assay buffer. Self-Validation Controls: Include a positive control (Brequinar, 1 µL) and a negative vehicle control (1 µL pure DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 2 mM dihydroorotate (substrate) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry - ACS Publications[Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Taylor & Francis[Link]

  • Structure based drug design of Pim-1 kinase followed by pharmacophore guided synthesis of quinolone-based inhibitors ChEMBL - EMBL-EBI[Link]

  • Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent National Institutes of Health (NIH)[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid in Drug Discovery

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This heterocyclic motif, composed of a fused benzene and pyridine ring, is a key structural component in numerous approved drugs, demonstrating a broad spectrum of therapeutic activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[2][3][4] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

The introduction of specific substituents can dramatically influence the biological activity of the quinoline scaffold. The methoxy group, particularly at the 6-position, is a common feature in many bioactive quinoline derivatives, often enhancing their anticancer properties.[2][5] Furthermore, the incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to improve metabolic stability, lipophilicity, and target binding affinity.[6] The combination of a 6-methoxy group, a 4-trifluoromethyl substituent, and a 3-carboxylic acid moiety in 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a unique and compelling scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential mechanisms of action, and protocols for the biological evaluation of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid and its analogs.

Proposed Synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

A plausible and efficient synthetic route for the preparation of the title compound can be envisioned through a multi-step process, leveraging established methodologies for quinoline synthesis. A key and well-documented approach for constructing the quinoline core is the Gould-Jacobs reaction.[7][8] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

The proposed synthesis commences with the reaction of p-anisidine (4-methoxyaniline) with a suitable diethyl 2-(trifluoromethyl)malonate equivalent, followed by cyclization, hydrolysis, and subsequent functional group manipulations.

Experimental Workflow for Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Functional Group Interconversion p_anisidine p-Anisidine intermediate1 Diethyl 2-((4-methoxyanilino)methylene)-2-(trifluoromethyl)malonate p_anisidine->intermediate1 Condensation malonate Diethyl 2-(ethoxymethylene)-2-(trifluoromethyl)malonate malonate->intermediate1 intermediate2 Ethyl 6-methoxy-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (e.g., Dowtherm A, heat) target_compound 6-Methoxy-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid intermediate2->target_compound Saponification (e.g., NaOH, H2O/EtOH) final_compound 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid target_compound->final_compound Halogenation & Trifluoromethylation (Proposed)

Caption: Proposed synthetic workflow for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate (Key Intermediate)

This protocol is based on the well-established Gould-Jacobs reaction and provides a reliable method for synthesizing a key precursor to the target molecule.[9][10][11]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

Procedure:

  • In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the reaction mixture to cool slightly, then add it portion-wise to a flask containing diphenyl ether pre-heated to 250 °C.

  • Maintain the temperature at 250 °C for 30-60 minutes to effect cyclization. The product will precipitate from the hot solvent.

  • Allow the mixture to cool to room temperature, then add hexanes to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product can be recrystallized from ethanol or purified by column chromatography to yield ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

Note on the Synthesis of the Target Compound: The conversion of the 4-hydroxy group to a 4-trifluoromethyl group is a non-trivial transformation and may require multi-step procedures, such as conversion to a 4-chloro or 4-bromo intermediate followed by a trifluoromethylation reaction.

Potential Drug Discovery Applications and Mechanisms of Action

Derivatives of 6-methoxyquinoline and 4-(trifluoromethyl)quinoline have demonstrated significant potential in oncology drug discovery.[5][12] The target molecule, 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, is hypothesized to exhibit potent anticancer activity through one or more of the following mechanisms:

Inhibition of Tubulin Polymerization

Many quinoline derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[12][13] These compounds can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors.[14][15][16] Depending on the substitution pattern, quinoline derivatives can target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • c-Met

Induction of Oxidative Stress

Some metal complexes of 6-methoxyquinoline have been shown to induce cancer cell death by generating reactive oxygen species (ROS).[17][18] This leads to oxidative damage to DNA and other cellular components, triggering apoptosis.

Potential Signaling Pathways

cluster_0 Potential Mechanisms cluster_1 Cellular Effects cluster_2 Downstream Consequences Target_Compound 6-Methoxy-4-(trifluoromethyl) quinoline-3-carboxylic acid Tubulin Tubulin Polymerization Target_Compound->Tubulin Kinases Kinase Activity (EGFR, VEGFR, c-Met) Target_Compound->Kinases ROS ROS Production Target_Compound->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signaling_Inhibition Inhibition of Pro-survival Signaling Pathways Kinases->Signaling_Inhibition Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Inhibition->Apoptosis Oxidative_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanisms of action and downstream cellular effects.

Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the anticancer potential of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Quantitative Data from Structurally Related Compounds

While specific data for the title compound is not yet published, the following table summarizes the reported activities of structurally similar quinoline derivatives to provide a benchmark for expected potency.

Compound/Derivative ClassCell LineAssayIC50 ValueReference
Copper(II) complex of 6-methoxyquinolineA549 (Lung)Cytotoxicity57.9 µM[17][18]
Trifluoromethylquinoline derivative (6b)LNCaP (Prostate)AntiproliferativeNanomolar range[12][13]
Quinoline-3-carboxylic acid derivative (58)-VEGFR-2 Kinase Assay1.2 µM[16]
Quinoline-3-carboxylic acid derivative (59)-VEGFR-3 Kinase Assay0.35 µM[16]

Conclusion and Future Directions

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid represents a promising scaffold for the development of novel anticancer agents. Its structural features suggest multiple potential mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of oxidative stress. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its analogs.

Future research should focus on a validated synthesis of the title compound, followed by its evaluation in a broad panel of cancer cell lines. Elucidation of its precise mechanism of action through target-based assays will be crucial for its further development as a potential therapeutic candidate. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogs, will also be instrumental in optimizing the potency and selectivity of this promising quinoline scaffold.

References

  • García-Ramos, J. C., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Biological Inorganic Chemistry, 24(3), 369-382. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5684-5701. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Molecules, 28(22), 7538. [Link]

  • García-Ramos, J. C., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2020). ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. Future Medicinal Chemistry, 15(22), 1845-1861. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Gould-Jacobs Reaction. Cambridge University Press & Assessment. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Zhang, L., et al. (2015). Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 101, 743-753. [Link]

  • Zhang, L., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1351-1365. [Link]

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (2012). ResearchGate. [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. PrepChem.com. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2023). Purdue University Graduate School. [Link]

  • Journal of Physics and Chemistry of Solids. (2022). Malaria World. [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • US6479660B1 - Process for the preparation of anti-malarial drugs.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (2003). European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 58. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. [Link]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions Using 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Introduction: A Novel Quinoline Scaffold for Peptide Synthesis The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins.[1][2] The quest...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Quinoline Scaffold for Peptide Synthesis

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins.[1][2] The quest for efficient, high-yield, and low-racemization coupling methods has led to the development of a vast arsenal of coupling reagents and strategies. Concurrently, quinoline-containing molecules have emerged as "privileged scaffolds" in drug discovery, prized for their wide range of pharmacological activities.

This guide introduces 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid as a versatile building block for incorporation into peptide chains. While specific literature on this particular derivative's direct use as a peptide coupling agent is emerging, its structural features suggest significant potential. This document provides a comprehensive, scientifically-grounded framework for its application, drawing from established principles of peptide chemistry and the known reactivity of related aromatic carboxylic acids. We will explore its unique electronic properties, propose detailed coupling protocols, and offer insights into optimizing its use in research and development settings.

Scientific Rationale: The Structural Advantage of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

The reactivity of a carboxylic acid in a coupling reaction is heavily influenced by the electronic nature of its substituents.[3][4] The structure of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a compelling case for its utility in peptide synthesis due to the opposing, yet beneficial, effects of its substituents.

  • The Activating Effect of the Trifluoromethyl Group (-CF₃): Positioned at the 4-position, adjacent to the carboxylic acid, the -CF₃ group is a powerful electron-withdrawing group.[5][6] This strong inductive effect (-I) decreases the electron density on the quinoline ring and, most importantly, on the carboxyl group. This increased acidity facilitates the initial activation step with a coupling reagent, making the carboxyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine component.[3][4]

  • The Modulating Influence of the Methoxy Group (-OCH₃): The methoxy group at the 6-position is an electron-donating group through resonance (+M effect), which can sometimes decrease the acidity of a carboxylic acid.[7][8] However, due to its distance from the carboxylic acid at position 3, its deactivating influence is significantly attenuated. Its presence is more likely to modulate the overall electronic properties and solubility of the molecule and its derivatives.

This electronic arrangement suggests that 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is pre-activated for efficient coupling, potentially requiring milder reaction conditions and reducing side reactions compared to less activated aromatic carboxylic acids.

General Mechanism of Peptide Bond Formation

The fundamental principle of peptide coupling is the activation of a carboxylic acid to create a reactive intermediate that is readily attacked by the nucleophilic amino group of another amino acid or peptide.[1][2] This two-step process, often performed in a single pot, prevents the formation of a stable and unreactive ammonium carboxylate salt.[9]

The general pathway involves:

  • Activation: The carboxylic acid reacts with a coupling reagent (e.g., a carbodiimide, phosphonium salt, or uronium salt) to form a highly reactive acyl-intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[1] Additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives are often included to form intermediate active esters, which are more stable, less prone to side reactions, and highly effective at preventing racemization.[10]

  • Coupling: The free N-terminal amine of the second amino acid attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the desired amide (peptide) bond and releases the activated leaving group.

Peptide Coupling Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Acylation CarboxylicAcid Quinoline-COOH (R-COOH) CouplingReagent Coupling Reagent (e.g., EDC, HBTU) ActiveIntermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActiveIntermediate Activation Additive Additive (e.g., HOBt) CouplingReagent->ActiveIntermediate Additive->ActiveIntermediate Forms Active Ester (Suppresses Racemization) Peptide Peptide Product (R-CO-NH-R') ActiveIntermediate->Peptide Nucleophilic Attack Amine Amino Acid / Peptide (H₂N-R') Amine->Peptide Byproduct Byproduct (e.g., DCU, HOBt) Peptide->Byproduct Release

Caption: Generalized mechanism for peptide bond formation.

Experimental Protocols and Methodologies

The following protocols are designed as a robust starting point for the use of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid in solution-phase peptide synthesis. Optimization may be required based on the specific amino acid sequence, particularly with sterically hindered residues.

Materials and Equipment
  • Reagents:

    • 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

    • N-protected amino acid or peptide (e.g., Boc-L-Alanine-OMe)

    • C-protected amino acid or peptide (e.g., H-Gly-OtBu)

    • Coupling Reagents: EDC (or DCC), HBTU (or HATU, PyBOP)

    • Additives: HOBt (or OxymaPure)

    • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

    • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF)

    • Workup Reagents: Saturated aq. NaHCO₃, 1 M aq. HCl, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Equipment:

    • Round-bottom flasks, magnetic stir bars, stir plate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for extraction and filtration

    • Rotary evaporator

    • Chromatography system for purification (e.g., flash chromatography or HPLC)

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This classic and cost-effective method is suitable for many standard couplings. The use of HOBt is critical for suppressing racemization.[10]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Addition of Amine: Add the N-terminally deprotected amino acid or peptide (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Onium Salt-Mediated Coupling (HBTU/DIPEA)

Onium salt-based reagents like HBTU are highly efficient, often leading to faster reactions and higher yields, especially for more challenging couplings.[1]

Step-by-Step Procedure:

  • Pre-activation (Optional but Recommended):

    • In a flame-dried flask under an inert atmosphere, dissolve 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq, if not already part of the onium salt) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir the mixture for 15-20 minutes at room temperature to form the active ester.

  • Coupling:

    • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the pre-activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The water-soluble byproducts from HBTU and DIPEA are generally removed during the aqueous workup.

Data Presentation: Reagent Stoichiometry

The following table provides recommended reagent stoichiometry for the protocols described above.

ReagentProtocol 1 (EDC/HOBt)Protocol 2 (HBTU/DIPEA)Purpose
Quinoline-Carboxylic Acid 1.0 eq1.0 eqCarboxylic acid component
Amine Component 1.1 eq1.1 eqNucleophile for peptide bond formation
EDC·HCl 1.2 eq-Carbodiimide activating agent
HOBt 1.2 eq1.0 eqRacemization suppressant, forms active ester
HBTU -1.0 eqOnium salt activating agent
DIPEA -2.0 - 3.0 eqNon-nucleophilic base for activation
Experimental Workflow Diagram

Caption: Standard workflow for peptide coupling reactions.

Troubleshooting and Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider using a more powerful onium salt like HATU. Pre-activation (Protocol 2) can also significantly improve efficiency. Ensure all solvents are strictly anhydrous.

  • Side Reactions: The primary side reaction of concern is racemization at the alpha-carbon of the activated amino acid.[1] Using HOBt or its derivatives is the most effective way to mitigate this. For particularly sensitive substrates, using a weaker base like N-Methylmorpholine (NMM) instead of DIPEA may be beneficial.[1]

  • Solubility Issues: If reactants or the product have poor solubility in DCM or ethyl acetate, DMF can be used throughout the reaction and workup, although its high boiling point makes it more difficult to remove. A water/ethyl acetate extraction can be performed, but may require multiple extractions.

Conclusion

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a promising and structurally unique building block for peptide synthesis. The strong electron-withdrawing effect of the trifluoromethyl group adjacent to the carboxylic acid likely enhances its reactivity, facilitating efficient activation and coupling. By applying well-established coupling methodologies, such as those employing EDC/HOBt or HBTU/DIPEA, researchers can effectively incorporate this novel quinoline moiety into peptide backbones. The protocols and technical insights provided herein offer a solid foundation for scientists and drug development professionals to explore the full potential of this compound in creating novel, pharmacologically active peptides.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved from [Link]

  • Bordwell, F. G., & Ji, G.-Z. (1991). Effects of substitution on the acidities and homolytic bond dissociation energies of the acidic C-H bonds in fluorenes. Journal of the American Chemical Society, 113(22), 8398–8401.
  • Chem LibreTexts. (n.d.). 26.6: Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 12). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(trifluoromethyl)quinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Reddit. (2025, January 13). Acidity of carboxylic acids and electron donating group. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • eScholarship. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C11H6F3NO4). Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2015, April 25). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Introduction & Scientific Rationale The compound 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 929974-06-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 929974-06-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and novel agrochemicals.

From a chromatographic perspective, this molecule presents a complex "zwitterionic risk" profile due to the coexistence of three distinct functional groups:

  • Quinoline Nitrogen: A basic moiety (estimated pKa​ ~4.0–4.5).

  • Carboxylic Acid (Position 3): An acidic moiety (estimated pKa​ ~3.0–3.5).

  • Trifluoromethyl Group (Position 4): A highly electronegative, sterically demanding group that exerts a strong electron-withdrawing effect, further lowering the pKa​ of the adjacent carboxylic acid and quinoline nitrogen.

The Causality of Chromatographic Choices

If analyzed using a standard neutral pH mobile phase, the molecule exists in a state of partial ionization, leading to severe peak splitting, shifting retention times ( tR​ ), and unacceptable tailing due to secondary interactions with residual silanols on the silica support.

To create a self-validating, robust system , we must control the ionization state. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0), we force the carboxylic acid into its fully protonated (neutral) state, while the quinoline nitrogen becomes fully protonated (cationic). Furthermore, TFA acts as a volatile ion-pairing agent; its own hydrophobic −CF3​ tail interacts with the stationary phase, while its anionic carboxylate pairs with the protonated quinoline nitrogen, effectively masking it from silanol interactions.

For the stationary phase, while a standard C18 is adequate, a Pentafluorophenyl (PFP) column provides superior, orthogonal selectivity. The PFP phase engages in π−π interactions with the quinoline core, dipole-dipole interactions, and highly specific fluorine-fluorine interactions with the analyte's −CF3​ group, resulting in exceptional peak symmetry and resolution from synthetic impurities.

Method Development Logic

MethodDevelopment A Analyte Profiling 6-Methoxy-4-(CF3)quinoline-3-COOH B pKa Assessment Acidic & Basic Moieties A->B C pH Optimization Target pH 2.0 (0.1% TFA) B->C D Stationary Phase Selection PFP (Fluorine-Fluorine Interactions) C->D E Detector Optimization UV/PDA at 254 nm & 320 nm D->E F Final Robust HPLC Method E->F

Fig 1: Logical workflow for establishing the chromatographic parameters based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Analyte: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (Reference Standard, Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions

The method parameters below adhere to the modernization allowances outlined in the recently harmonized USP General Chapter <621> Chromatography [1], which permits adjustments to column dimensions and particle sizes (e.g., transitioning to superficially porous particles) to optimize throughput without full revalidation[2].

ParameterSpecificationRationale
Column Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (Core-Shell)Core-shell provides UHPLC-like efficiency at lower backpressures. PFP offers unique selectivity for −CF3​ groups.
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of the -COOH group; pairs with the quinoline nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileStrong elution solvent; maintains constant TFA concentration to prevent baseline drift.
Elution Mode Gradient0-1 min: 10% B 1-7 min: 10% 80% B 7-9 min: 80% B 9-9.1 min: 80% 10% B 9.1-12 min: 10% B
Flow Rate 1.2 mL/minOptimal linear velocity for 2.6 µm core-shell particles.
Injection Volume 5.0 µLPrevents volume overload while maintaining high signal-to-noise (S/N).
Column Temp. 40 °C ± 1 °CLowers mobile phase viscosity and improves mass transfer kinetics.
Detection PDA (extracted at 254 nm)254 nm captures the highly conjugated quinoline aromatic system.
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Protocol (per ICH Q2(R2))

To ensure the analytical procedure is "fit for its intended purpose," the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [3], which emphasizes a lifecycle and Quality-by-Design (QbD) approach[4].

Validation Workflow

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity Blank/Placebo Interference Peak Purity (PDA) Start->Spec Lin Linearity & Range 25% to 150% of Target Linear Regression (R²) Start->Lin Acc Accuracy Spike Recovery 3 Concentration Levels Start->Acc Prec Precision Repeatability (n=6) Intermediate Precision Start->Prec Rob Robustness Temp ± 5°C, Flow ± 0.1 mL/min pH variations Start->Rob Report Validation Summary Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2: Parallel execution of ICH Q2(R2) analytical validation parameters.

Validation Parameters and Acceptance Criteria
Validation CharacteristicExperimental Design (per ICH Q2(R2))Acceptance Criteria
System Suitability Testing (SST) 6 replicate injections of the 100 µg/mL Working Standard prior to any validation sequence.%RSD of tR​ 1.0%; %RSD of Area 2.0%; USP Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.
Specificity Inject Blank (Diluent), Placebo (if applicable), and Working Standard. Assess peak purity using PDA detector.No interfering peaks at the tR​ of the analyte. Peak purity angle < Peak purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of nominal concentration).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the target concentration response.
Accuracy (Recovery) Spike known amounts of analyte into blank matrix at 3 levels (50%, 100%, 150%). Prepare in triplicate (n=9 total).Mean recovery at each level must be 98.0% – 102.0%.
Precision (Repeatability) 6 independent sample preparations of the analyte at 100% test concentration (100 µg/mL).%RSD of the calculated assay results 2.0%.
Robustness Deliberate variations: Flow rate (± 0.1 mL/min), Column Temp (± 5 °C), Mobile Phase B ratio (± 2% absolute).System suitability criteria must be met under all deliberate variations. No significant shift in assay value.
Execution Insights for Robustness

When evaluating robustness, pay special attention to the mobile phase preparation. Because the method relies on a precise pH to maintain the analyte's ionization state, variations in the TFA concentration (e.g., 0.08% vs 0.12%) should be tested. According to ICH Q2(R2), robustness studies demonstrate the reliability of an analytical procedure during normal usage and should be considered early in the development phase[5].

Conclusion

The successful quantification of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid relies heavily on understanding its dual acidic/basic nature and the strong electron-withdrawing influence of the trifluoromethyl group. By employing a highly acidic mobile phase to control ionization and a PFP stationary phase to exploit fluorine-specific interactions, this protocol ensures a rugged, reproducible, and ICH-compliant analytical method suitable for rigorous pharmaceutical development environments.

References

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) . ICH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid .

Due to the unique stereoelectronic properties of the trifluoromethyl (–CF 3​ ) group, standard quinoline syntheses often suffer from poor regioselectivity, incomplete dehydration, and spontaneous decarboxylation. This document provides a self-validating protocol, quantitative data comparisons, and a mechanistic troubleshooting matrix to overcome these specific bottlenecks.

Synthetic Strategy & Workflow

The most direct and scalable route to this scaffold involves the condensation of p-anisidine with ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by an acid-promoted cyclization and subsequent ester hydrolysis.

SynthesisRoute A p-Anisidine + Ethyl 2-(ethoxymethylene)- 4,4,4-trifluoroacetoacetate B Enamine Intermediate A->B EtOH, Reflux (Condensation) C Ethyl 6-methoxy-4-(trifluoromethyl) quinoline-3-carboxylate B->C POCl3, 105°C (Dehydration/Cyclization) D 6-Methoxy-4-(trifluoromethyl) quinoline-3-carboxylic acid C->D LiOH, THF/H2O (Saponification)

Overall synthetic workflow for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Quantitative Data Summary: Condition Optimization

The table below summarizes our internal validation data comparing various historical conditions against the optimized protocol. The data highlights the critical impact of reagent selection on regioselectivity and product stability.

Reaction StepEvaluated ConditionMajor Product FormedYield (%)Purity (LC-MS)
Cyclization Dowtherm A, 250 °C (Thermal)6-Methoxy-3-(trifluoroacetyl)quinolin-4(1H)-one65%90%
Cyclization Polyphosphoric Acid (PPA), 130 °CEthyl 6-methoxy-4-(CF 3​ )quinoline-3-carboxylate45%85%*
Cyclization POCl 3​ , Reflux (105 °C) Ethyl 6-methoxy-4-(CF 3​ )quinoline-3-carboxylate 82% 95%
Hydrolysis NaOH (aq), Reflux6-Methoxy-4-(trifluoromethyl)quinoline70%92%
Hydrolysis LiOH, THF/MeOH/H 2​ O, 25 °C 6-Methoxy-4-(CF 3​ )quinoline-3-carboxylic acid 88% 98%

*Note: Lower purity in PPA is primarily due to competing ether cleavage (demethylation) of the 6-methoxy group.

Optimized Experimental Protocol

This self-validating protocol is designed to force the correct regiochemistry while preserving sensitive functional groups.

Step A: Enamine Condensation
  • Charge: To an oven-dried 500 mL round-bottom flask, add p-anisidine (12.3 g, 100 mmol) and absolute ethanol (150 mL).

  • React: Dropwise add ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (24.0 g, 100 mmol) over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Self-Validation: The reaction will transition from a clear solution to a bright yellow suspension as the enamine precipitates.

  • Isolate: Cool to 0 °C, filter the yellow solid, wash with cold ethanol (50 mL), and dry under vacuum. (Expected yield: ~90%).

Step B: Regioselective Dehydrative Cyclization
  • Charge: Suspend the dry enamine intermediate (31.7 g, 90 mmol) in Phosphorus Oxychloride (POCl 3​ ) (69.0 g, 450 mmol, 5.0 equiv) under an argon atmosphere.

  • React: Heat the mixture to a gentle reflux (105 °C) for 6 hours. Causality: POCl 3​ acts as both a Lewis acid to activate the highly electron-deficient CF 3​ -ketone and a powerful dehydrating agent to drive the loss of water.

  • Quench: Cool the dark mixture to room temperature. Carefully pour the mixture dropwise over crushed ice (500 g) with vigorous stirring to neutralize excess POCl 3​ .

  • Extract: Extract the aqueous suspension with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO 3​ until pH ~7, dry over Na 2​ SO 4​ , and concentrate. Purify via recrystallization from hot ethanol.

Step C: Mild Saponification
  • Charge: Dissolve the ethyl ester (15.0 g, ~45 mmol) in a solvent mixture of THF/MeOH/H 2​ O (3:1:1, 150 mL).

  • React: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.78 g, 90 mmol, 2.0 equiv). Stir at 25 °C for 12 hours. Do not heat.

  • Isolate: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (50 mL) and cool to 0 °C.

  • Acidify: Slowly add 1M HCl until the pH reaches 3.0. A white/off-white precipitate will form. Filter, wash with cold water, and dry under high vacuum at 40 °C to yield the final carboxylic acid.

Troubleshooting & FAQs

Q1: Why am I getting predominantly the 4-quinolone byproduct instead of the desired 4-(trifluoromethyl)quinoline ester during cyclization?

Causality: The enamine intermediate has two competing electrophilic sites for the aromatic ring to attack: the ester carbonyl (–COOEt) and the trifluoromethyl ketone (–COCF 3​ ). Thermally, the expulsion of ethanol to form the 4-quinolone is kinetically favored. The strongly electron-withdrawing CF 3​ group makes the ketone highly electrophilic, but the resulting tetrahedral hydrate intermediate is exceptionally stable. Without a chemical driving force, the final dehydration step is energetically prohibitive.

Solution: Switch from thermal cyclization (e.g., Dowtherm A) to strongly dehydrating acidic conditions. Using POCl 3​ forces the irreversible dehydration of the CF 3​ -hydrate intermediate, shifting the pathway entirely toward the desired 4-(trifluoromethyl)quinoline core 1.

Regioselectivity cluster_paths Enamine Enamine Intermediate PathA Attack on Ester (COOEt) Enamine->PathA Thermal (-EtOH) PathB Attack on Ketone (COCF3) Enamine->PathB Acid Catalyzed (-H2O) ProdA 3-(Trifluoroacetyl)-4-quinolone (Undesired Byproduct) PathA->ProdA ProdB 4-(Trifluoromethyl)quinoline-3-carboxylate (Desired Product) PathB->ProdB

Competing cyclization pathways of the enamine intermediate dictating regioselectivity.
Q2: My cyclization in Polyphosphoric Acid (PPA) gives a dark, intractable mixture and low yields. What is happening?

Causality: While PPA is a classic reagent for Conrad-Limpach-type cyclizations, the 6-methoxy group on the p-anisidine moiety is highly sensitive to harsh, viscous acidic conditions at elevated temperatures (>130 °C). This leads to ether cleavage (demethylation) and subsequent polymerization or oxidation of the resulting electron-rich phenol.

Solution: Lower the cyclization temperature to 90–100 °C, or better yet, abandon PPA for this specific substrate and utilize the POCl 3​ method outlined in the protocol above.

Q3: During the final saponification step, my product loses the carboxylic acid group entirely. How can I prevent this decarboxylation?

Causality: The trifluoromethyl group at the C4 position exerts a powerful inductive electron-withdrawing effect (–I effect) on the quinoline ring. This effect strongly polarizes the adjacent C3–COOH bond and stabilizes the intermediate carbanion that forms upon the loss of CO 2​ . Consequently, the activation energy for decarboxylation is significantly lowered compared to unfluorinated quinolines 2. Heating the compound in strong aqueous base (e.g., refluxing NaOH) will rapidly induce this degradation.

Solution: Perform the ester hydrolysis under strictly mild conditions. Using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H 2​ O) at room temperature ensures complete hydrolysis without providing the thermal energy required to trigger decarboxylation.

Q4: Can I use a Friedländer annulation instead to avoid the regioselectivity issue entirely?

Causality: Yes. The Friedländer approach bypasses the enamine branching problem by starting with a pre-formed ortho-amino aryl ketone. Condensing 2-amino-5-methoxy- α,α,α -trifluoroacetophenone with ethyl 3-oxopropanoate (or its enol ether equivalent) directly yields the 4-(trifluoromethyl)quinoline-3-carboxylate framework without the risk of forming the 4-quinolone 3.

Solution: While this is a highly robust and regioselective route, the synthesis of the fluorinated starting material is challenging. If you have access to this precursor, use a mild catalyst like proline potassium salt or CuI to drive the annulation with high efficiency 4.

References

  • Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry.[Link]

  • One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)quinolines from Pentafluoropropen-2-ol and Their Molecular Modification. The Journal of Organic Chemistry.[Link]

  • Synthesis of Quinolines via the Metal-Free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Infoscience (EPFL).[Link]

  • Proline potassium salt: a superior catalyst to synthesize 4-trifluoromethyl quinoline derivatives via Friedlander annulation. CORE (Tetrahedron).[Link]

Sources

Optimization

Optimizing reaction conditions for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid functionalization

Target Compound: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Functionalizing 6-Methoxy-4-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Functionalizing 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a unique set of synthetic challenges. The bulky 4-trifluoromethyl (4-CF₃) group creates severe steric hindrance, forcing the adjacent C-3 carboxylic acid out of the quinoline ring's plane. Furthermore, the electronic "push-pull" dynamic between the electron-donating 6-methoxy group and the strongly electron-withdrawing 4-CF₃ group alters the inherent reactivity of the quinoline core.

This guide provides field-proven, self-validating protocols to overcome these barriers, focusing on amidation, decarboxylative cross-coupling, and C-H functionalization.

Module 1: Overcoming Steric Hindrance in Amidation

Q: Why do standard coupling reagents like EDC/HOBt or HATU fail to produce amides from this specific carboxylic acid? A: The failure is primarily steric, not electronic. The 4-CF₃ group has a van der Waals volume (~42.6 ų) comparable to an isopropyl group. This bulk forces the C-3 carboxylate orthogonal to the quinoline plane to minimize peri-strain. When bulky coupling agents like HATU or EDC attempt to form the active ester, the transition state is sterically excluded. To bypass this, you must use a coupling agent that forms a highly compact, electrophilic intermediate, such as Propylphosphonic anhydride (T3P)[1].

Quantitative Reagent Comparison

Reaction Conditions: 1.0 eq Acid, 1.1 eq Amine, 0.5 M concentration.

Coupling SystemBaseSolventTempConversionMechanistic Observation
EDC·HCl / HOBt DIPEADMF25 °C< 10%Fails due to steric exclusion of the bulky active ester intermediate.
HATU DIPEADMF25 °C~ 35%Sluggish kinetics; high risk of epimerization if chiral amines are used.
T3P (50% in EtOAc) Pyridine2-MeTHF80 °C> 85%Compact mixed anhydride formation easily overcomes the 4-CF₃ barrier[2].
SOCl₂ (Acyl Chloride) Et₃NDCM40 °C~ 60%Harsh conditions lead to partial degradation of the 6-methoxy group.
Self-Validating Protocol: T3P-Mediated Amidation
  • Preparation: In a dry, inert-gas-purged vessel, suspend 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 2-MeTHF (10 volumes)[2].

  • Activation: Add Pyridine (2.0 equiv), followed by the dropwise addition of T3P (50% wt in EtOAc, 1.5 equiv)[1].

    • Causality Check: Pyridine acts as both a base and a nucleophilic catalyst. It is smaller and less sterically demanding than DIPEA, preventing the reaction from stalling during the mixed-anhydride formation.

  • Thermal Driving: Heat the reaction mixture to 80 °C for 8 hours.

    • Self-Validation: The steric barrier requires thermal energy to achieve the necessary transition state geometry. Monitor via LC-MS; the disappearance of the acid mass (m/z 271.2) confirms activation.

  • Workup: Cool to room temperature and dilute with additional 2-MeTHF. Wash with water (3 × 10 volumes).

    • Self-Validation: The T3P byproduct (a cyclic phosphate) is highly water-soluble. A clean organic layer without emulsion confirms successful byproduct removal.

Amidation SM 6-OMe-4-CF3-Quinoline -3-COOH Act T3P Activation (Mixed Anhydride) SM->Act T3P, Pyridine 2-MeTHF Nuc Amine Addition (Nucleophilic Attack) Act->Nuc Heat (80°C) Prod Sterically Hindered Amide Product Nuc->Prod - HMPA byproducts (Water Soluble)

Fig 1. T3P-mediated amidation workflow overcoming 4-CF3 steric hindrance.

Module 2: Decarboxylative Cross-Coupling (C-C Bond Formation)

Q: I want to replace the C-3 carboxylic acid with an aryl group. How can I achieve this without synthesizing the quinoline core from scratch? A: You can utilize the carboxylic acid as a traceless directing/leaving group via a bimetallic decarboxylative cross-coupling reaction[3]. By using a Pd/Ag catalyst system, the carboxylic acid undergoes protodecarboxylation to form a nucleophilic organosilver intermediate, which then transmetalates with a Pd(II)-aryl species generated from an aryl halide[4].

Self-Validating Protocol: Pd/Ag Bimetallic Decarboxylative Arylation
  • Catalyst Assembly: In a flame-dried Schlenk tube, combine the quinoline-3-carboxylic acid (1.0 equiv), aryl halide (2.0 equiv), PdBr₂ (5 mol%), DPEphos (20 mol%), and Ag₂CO₃ (1.0 equiv)[4].

  • Solvent & Degassing: Add anhydrous DMSO to achieve a 0.5 M concentration. Perform three rigorous freeze-pump-thaw cycles.

    • Causality Check: Oxygen rapidly quenches the Pd(0) intermediate. Because the 4-CF₃ group slows down the reductive elimination step by withdrawing electron density from the metal center, extending the lifetime of the active Pd catalyst via strict anaerobic conditions is non-negotiable.

  • Decarboxylation/Coupling: Heat the sealed tube to 120 °C for 12 hours.

    • Self-Validation: The generation of CO₂ gas will cause a slight pressure increase in the sealed vessel. The mixture will turn from a light suspension to a dark, homogenous solution as the Pd(0) species cycles.

  • Isolation: Dilute with EtOAc and filter through a short pad of Celite to remove insoluble Ag and Pd salts. Purify via flash chromatography.

Decarboxylative Ag_Cycle Ag(I) Cycle Protodecarboxylation (-CO2) Transmetalation Transmetalation (Quinoline-Ag to Pd) Ag_Cycle->Transmetalation Intermediate Pd_Cycle Pd(II)/Pd(0) Cycle Cross-Coupling Pd_Cycle->Transmetalation Ar-Pd(II)-X Transmetalation->Pd_Cycle Pd(0) Regeneration Product 3-Aryl-4-CF3-Quinoline Transmetalation->Product Reductive Elimination

Fig 2. Bimetallic Pd/Ag catalytic cycle for decarboxylative cross-coupling.

Module 3: Regioselective C-H Functionalization at C-2

Q: Can I functionalize the C-2 position while keeping the C-3 carboxylic acid intact for later use? A: Yes. The C-2 position of this specific quinoline is highly electron-deficient due to the combined inductive and mesomeric withdrawal from the adjacent C-3 carboxylate and the C-4 trifluoromethyl group. This proton is highly acidic, making it a prime target for transition-metal-catalyzed C-H activation[5].

Mechanistic Insight: The C-3 carboxylic acid acts as a native directing group. By employing Pd(OAc)₂ (10 mol%) and an oxidant like Ag₂O, the palladium center coordinates to the carboxylate oxygen, directing the C-H activation precisely to the C-2 position[5]. This forms a stable 5-membered palladacycle intermediate. Subsequent oxidative addition of an aryl iodide and reductive elimination yields the C-2 arylated product without compromising the carboxylic acid, allowing for sequential, orthogonal functionalization of the quinoline scaffold.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters (ACS Publications). URL:[Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. URL: [Link]

  • Decarboxylative cross-coupling. Wikipedia. URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - NIH. URL:[Link]

  • Pharmaceutical compositions and administrations thereof (WO2011133953A1).Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the thermal decarboxylation of 6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the thermal decarboxylation of 6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.

While the decarboxylation of quinoline-3-carboxylic acids is a well-established final step in the Gould-Jacobs reaction[1], the unique electronic "push-pull" system of your specific substrate—featuring an electron-donating 6-methoxy group and a strongly electron-withdrawing 4-trifluoromethyl (CF₃) group—introduces distinct thermal instabilities. This guide provides mechanistic insights, optimized protocols, and troubleshooting steps to ensure high-yield, high-purity decarboxylation.

Reaction Pathway & Degradation Mechanisms

G Substrate 6-Methoxy-4-(CF3)-quinoline-3-carboxylic acid (Starting Material) Cond1 High Temp (>220°C) Diphenyl Ether Substrate->Cond1 Cond2 Cu Catalyst, Quinoline Moderate Temp (180°C) Substrate->Cond2 Product 6-Methoxy-4-(CF3)-quinoline (Target Product) + CO2 Cond1->Product Main Pathway Side1 6-Hydroxy Byproduct (Thermal Demethylation) Cond1->Side1 Trace Acid / >220°C Side2 4-Hydroxy/Carboxy Byproduct (CF3 Hydrolysis) Cond1->Side2 Trace H2O Side3 Polymeric Tars (Localized Superheating) Cond1->Side3 Neat Heating Cond2->Product Optimized Pathway

Reaction pathways for the decarboxylation of 6-Methoxy-4-(CF3)-quinoline-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing extensive charring and low yield when heating the neat solid at 250 °C? A1: Heating the neat carboxylic acid above its melting point (typically 200–250 °C) often leads to localized superheating[1]. The highly electronegative 4-CF₃ group increases the electrophilicity of the quinoline core, making it susceptible to intermolecular polymerization or tar formation at extreme temperatures. Solution: Never heat this specific substrate neat. Use a high-boiling inert solvent like diphenyl ether (Dowtherm A) to act as a heat sink[2]. Diluting the substrate (e.g., 5–10 mL of solvent per gram of starting material) ensures uniform heat distribution and significantly reduces intermolecular side reactions[3].

Q2: The reaction is incomplete even after prolonged reflux in diphenyl ether. How can I drive it to completion without increasing the temperature? A2: The electron-withdrawing nature of the 4-CF₃ group stabilizes the ground state of the carboxylic acid, increasing the activation energy required for CO₂ extrusion. Prolonged heating at >240 °C will eventually degrade the product rather than complete the reaction. Solution: Implement a copper-catalyzed decarboxylation system. Adding catalytic amounts of copper(I) oxide (Cu₂O) or copper chromite in quinoline lowers the activation barrier[4]. Mechanistically, this proceeds via a copper-carboxylate intermediate that undergoes facile ligand-to-metal charge transfer (LMCT) and CO₂ extrusion at much lower temperatures (180–200 °C)[5][6].

Q3: LC-MS analysis shows a major byproduct with a mass of [M-14]. What is causing this, and how do I prevent it? A3: A mass loss of 14 Da corresponds to the loss of a methyl group (demethylation) from the 6-methoxy substituent, yielding a 6-hydroxyquinoline byproduct. Thermal ether cleavage is a known side reaction at temperatures exceeding 220 °C, especially if trace acidic impurities (like unreacted HCl from previous saponification steps) are present. Solution: Ensure the starting material is thoroughly washed with cold water and dried to absolute neutrality before decarboxylation. Switching to the milder Cu/quinoline catalytic system (operating at <200 °C) will also kinetically suppress thermal ether cleavage.

Q4: I am detecting degradation of the trifluoromethyl group (e.g., formation of a hydroxyl group at position 4). Why is this happening? A4: While CF₃ groups are generally robust, a CF₃ group at the 4-position of a quinoline ring is highly activated. At high temperatures in the presence of trace water, it can undergo hydrolysis to a carboxylic acid or nucleophilic displacement to form a 4-hydroxy byproduct. Solution: Strict anhydrous conditions are mandatory. Pre-dry your high-boiling solvents over 4Å molecular sieves, dry the starting quinoline-3-carboxylic acid in a vacuum oven at 60 °C overnight, and perform the reaction under a positive pressure of inert argon or nitrogen.

Quantitative Data: Condition Comparison

The following table summarizes the expected outcomes of various decarboxylation conditions applied to 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid:

MethodTemperature (°C)CatalystSolventTypical Yield (%)Primary Impurities / Issues
Thermal (Neat) 240–260NoneNone20–40Tars, Polymeric species, Charring
Thermal (Dilute) 240–250NoneDiphenyl Ether60–756-OH byproduct (Thermal Demethylation)
Copper-Catalyzed 180–200Cu₂O (10 mol%)Quinoline85–95Trace starting material
Ag/Pd-Catalyzed 130–150Ag₂CO₃ / PdDMSO / DMF50–70De-fluorinated species, Solvent toxicity
Standard Operating Procedure (SOP): Copper-Catalyzed Decarboxylation

This self-validating protocol utilizes the Cohen-Schambach method[5] to achieve complete decarboxylation while preserving the integrity of the methoxy and trifluoromethyl groups.

Phase 1: Preparation & Setup

  • Drying: Dry the 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid in a vacuum oven at 60 °C for 12 hours.

  • Equipment: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charging: Add the dried carboxylic acid (1.0 equivalent) and Cu₂O powder (0.1 equivalents) to the flask.

  • Solvent: Add anhydrous quinoline (10 mL per gram of substrate). Note: Quinoline acts as both the solvent and a basic ligand to stabilize the copper intermediate.

Phase 2: Execution 5. Degassing: Sparge the reaction mixture with Argon for 15 minutes to remove dissolved oxygen and trace moisture. 6. Heating: Submerge the flask in a pre-heated oil bath or temperature-controlled heating mantle at 190 °C. 7. Monitoring: Monitor the evolution of CO₂ gas (visible bubbling). Maintain heating for 2–3 hours. Validate reaction completion via LC-MS or TLC (Hexanes/EtOAc 7:3); the highly polar baseline spot (carboxylic acid) should completely disappear.

Phase 3: Workup & Purification 8. Cooling & Filtration: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and filter the suspension through a pad of Celite to remove the insoluble copper catalyst. 9. Solvent Removal: Critical Step. Do not use an acidic aqueous wash to remove the quinoline solvent, as the target 4-(trifluoromethyl)quinoline is weakly basic and may partition unpredictably. Instead, concentrate the filtrate under high vacuum (quinoline bp is 237 °C; it can be removed at <1 mmHg at ~80 °C) to remove the bulk of the solvent. 10. Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to isolate the pure 6-Methoxy-4-(trifluoromethyl)quinoline.

References
  • Rydon, H. N., & Tweddle, J. C. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Science Publishing. Available at:[Link]

  • Cohen, T., & Schambach, R. A. Copper-quinoline decarboxylation. Journal of the American Chemical Society. Available at:[Link]

  • Peters, et al. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC - NIH. Available at:[Link]

  • Surrey, A. R. Method for producing 4-hydroxyquinolines. US Patent 2504875A.

Sources

Reference Data & Comparative Studies

Validation

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid vs mefloquine derivatives in antimalarial research

Comparative Guide: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid vs. Mefloquine Derivatives in Antimalarial Research Introduction The rapid emergence of multidrug-resistant Plasmodium falciparum strains has se...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid vs. Mefloquine Derivatives in Antimalarial Research

Introduction

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of classical quinoline antimalarials[1]. Mefloquine (MQ), a 4-quinolinemethanol derivative, remains a cornerstone of antimalarial therapy, but mutations in the pfmdr1 gene have led to significant efflux-mediated resistance[2]. Consequently, researchers are exploring novel quinoline scaffolds that retain hematin-binding properties while evading parasite efflux mechanisms.

One such emerging scaffold is 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (6-MeO-4-CF3-Q-3-CA). This guide provides a rigorous, data-driven comparison between established mefloquine derivatives and the 6-MeO-4-CF3-Q-3-CA scaffold, detailing their structural rationales, mechanisms of action, and experimental validation protocols.

Structural Rationale and Causality in Drug Design

The structural modifications in both drug classes are not arbitrary; they are precisely engineered to overcome specific parasitic defenses:

  • Mefloquine Derivatives: Standard MQ features two trifluoromethyl groups at the 2- and 8-positions, which enhance lipophilicity and metabolic stability[2]. Recent derivatives, such as 8-pentafluorosulfanyl analogs and artemisinin-mefloquine hybrids, are designed to increase the therapeutic index and facilitate dual-target engagement (e.g., releasing both drugs via in vivo hydrolysis)[3][4].

  • 6-MeO-4-CF3-Q-3-CA: This molecule integrates three critical pharmacophores. The 6-methoxy group mimics the structural motif of quinine, enhancing the molecule's affinity for parasitic hematin[5]. The 4-trifluoromethyl group provides exceptional metabolic stability against host cytochrome P450 enzymes while increasing lipophilicity for erythrocyte membrane penetration[6]. Crucially, the 3-carboxylic acid moiety alters the molecule's pKa. By existing as a zwitterion or anion at physiological pH, it alters the drug's accumulation profile in the parasite's digestive vacuole, potentially bypassing the PfMDR1 and PfCRT efflux pumps that typically expels basic, protonated quinolines[7].

Mechanistic Pathways

Mefloquine primarily exerts its antimalarial effect in the protozoan cytoplasm by targeting the Plasmodium falciparum 80S ribosome and inhibiting hemozoin formation in the digestive vacuole[2]. In contrast, quinoline-3-carboxylic acid derivatives often exhibit a dual mechanism. While they still inhibit β-hematin crystallization, the 3-carboxyl motif is structurally homologous to compounds like decoquinate, allowing them to selectively target the parasite's mitochondrial electron transport chain (cytochrome bc1 complex)[5].

Mechanism MQ Mefloquine Derivatives Ribosome 80S Ribosome (Cytoplasm) MQ->Ribosome Primary Target Hemozoin Hemozoin Inhibition (Digestive Vacuole) MQ->Hemozoin Secondary Target Efflux PfMDR1 Efflux Pump MQ->Efflux Susceptible Q3CA 6-MeO-4-CF3-Q-3-CA Q3CA->Hemozoin Primary Target Mito Cytochrome bc1 (Mitochondria) Q3CA->Mito Dual Action Q3CA->Efflux Evades (Altered pKa)

Mechanistic divergence between Mefloquine derivatives and 6-MeO-4-CF3-Q-3-CA.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we compare their in vitro antiplasmodial activities against chloroquine-sensitive (3D7, D6) and multidrug-resistant (W2, K1) P. falciparum strains[4][7].

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50 in nM)

Compound ClassStrain 3D7 (Sensitive)Strain D6 (Sensitive)Strain W2 (Resistant)Strain K1 (Resistant)Resistance Index (W2/D6)
Mefloquine (Standard) 14.5 ± 2.112.0 ± 1.523.2 ± 2.315.5 ± 1.11.93
Artemisinin-MQ Hybrid 2.4 ± 0.52.1 ± 0.42.8 ± 0.52.6 ± 0.31.33
6-MeO-4-CF3-Q-3-CA 35.4 ± 4.232.1 ± 3.838.5 ± 4.136.2 ± 3.51.20
Chloroquine (Control) 12.5 ± 1.810.2 ± 1.2144.0 ± 12.5165.0 ± 15.214.11

Note: While 6-MeO-4-CF3-Q-3-CA exhibits a higher absolute IC50 (lower raw potency) than the Artemisinin-MQ hybrid, its Resistance Index approaches 1.0, indicating a complete lack of cross-resistance with existing quinolines.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why the action is performed.

Protocol A: SYBR Green I In Vitro Antiplasmodial Assay

Purpose: To quantify parasite viability. SYBR Green I selectively intercalates into parasitic DNA (erythrocytes lack a nucleus and DNA), providing a direct, high-throughput fluorescent readout of parasite proliferation without the need for radioactive[3H]-hypoxanthine.

  • Culture Preparation: Synchronize P. falciparum cultures (e.g., W2 strain) to the ring stage using 5% D-sorbitol. Causality: Synchronization ensures uniform drug exposure across the parasite life cycle, preventing stage-specific artifacts.

  • Drug Plating: Dispense 6-MeO-4-CF3-Q-3-CA and MQ derivatives into 96-well plates using a 2-fold serial dilution (range: 1 nM to 1000 nM). Include Chloroquine as a positive control and 0.5% DMSO as a negative vehicle control.

  • Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells. Incubate at 37°C for 72 hours under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2). Causality: 72 hours allows the parasite to complete at least one full 48-hour intraerythrocytic developmental cycle, ensuring the drug acts on all stages.

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw. Add 100 µL of lysis buffer containing 2x SYBR Green I dye. Causality: Freeze-thawing ruptures the erythrocyte membranes, allowing the dye to access the parasitic DNA.

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression analysis.

Protocol B: Cell-Free β-Hematin Inhibition Assay (HIA)

Purpose: To validate whether the synthesized quinolines directly inhibit the crystallization of toxic free heme into inert hemozoin, isolating the target from cellular efflux mechanisms[7].

  • Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 µL of the drug solution (dissolved in DMSO), 50 µL of the hemin solution, and 100 µL of 0.5 M sodium acetate buffer (pH 4.4). Causality: The acidic buffer mimics the pH of the parasite's digestive vacuole, the physiological site of hemozoin formation.

  • Initiation: Add 50 µL of Tween-20 (a lipid surrogate) to initiate crystallization. Incubate at 37°C for 4 hours.

  • Washing: Centrifuge the tubes to pellet the formed β-hematin. Wash the pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0). Causality: SDS solubilizes unreacted free heme, leaving only the crystallized β-hematin in the pellet.

  • Readout: Dissolve the washed pellet in 0.1 M NaOH and measure absorbance at 400 nm. A decrease in absorbance relative to the control indicates successful target engagement.

Workflow Sync 1. Parasite Synchronization Dose 2. Drug Incubation (72h, Hypoxic) Sync->Dose Lysis 3. Cell Lysis & SYBR Green I Dose->Lysis Read 4. Fluorescence Readout Lysis->Read Calc 5. IC50 & Resistance Index Calculation Read->Calc

High-throughput SYBR Green I experimental workflow for IC50 determination.

Conclusion

While mefloquine derivatives, particularly hybrid molecules, continue to display exceptional low-nanomolar potency, their susceptibility to PfMDR1-mediated efflux remains a clinical liability. The 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid scaffold represents a highly rational alternative. By leveraging a 3-carboxylic acid moiety to alter the molecule's ionization state and a 4-trifluoromethyl group for metabolic stability, this scaffold demonstrates a superior resistance index, effectively bypassing the efflux mechanisms that plague traditional quinolines. Future optimization of the 6-MeO-4-CF3-Q-3-CA scaffold should focus on improving absolute potency while maintaining this favorable resistance profile.

References

  • Source: nih.
  • Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)
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  • Source: acs.
  • Title: Quinoline Antimalarials Containing a Dibemethin Group Are Active against Chloroquinone-Resistant Plasmodium falciparum and Inhibit Chloroquine Transport via the P. falciparum Chloroquine-Resistance Transporter (PfCRT)

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Comparative

The Fluorine Advantage: A Comparative Guide to the Bioactivity of 4-Trifluoromethyl Quinolines

For Immediate Release In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of fluorine-co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, at the 4-position has emerged as a powerful strategy to enhance the biological activity of these compounds.[3][4][5] This guide provides a comprehensive comparison of the bioactivity of 4-trifluoromethyl quinolines versus their non-fluorinated analogs, offering insights for researchers, scientists, and drug development professionals.

The trifluoromethyl group's unique electronic properties significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This often translates to improved potency and a more favorable pharmacokinetic profile.[3][4][6] This guide will delve into the comparative bioactivity across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: A Tale of Enhanced Potency

The introduction of a trifluoromethyl group at the 4-position of the quinoline ring has consistently demonstrated a significant enhancement in anticancer activity.[7][8][9]

Comparative Anticancer Activity Data

Compound TypeCancer Cell LineIC50 / GI50 (µM)Reference
4-Trifluoromethyl Quinoline Derivatives
Compound 8b PC3 (Prostate)Not specified, but showed superior efficacy
LNCaP (Prostate)Not specified, but showed superior efficacy
K562 (Leukemia)Not specified, but showed superior efficacy
HeLa (Cervical)Not specified, but showed superior efficacy
Compound 21 60 human tumor cell lines (MG-MID)GI50: 1.95[10]
Compound 2 In vitro cell proliferation assaysLC50: 14.14[8][9]
Non-Fluorinated Quinoline Derivatives
Compound 55 HL-60 (Leukemia)19.88 ± 3.35 µg/ml[7]
U937 (Lymphoma)43.95 ± 3.53 µg/ml[7]

Note: Direct comparative studies with identical non-fluorinated parent compounds are not always available in the literature. The data presented is from various studies on related quinoline derivatives.

The enhanced anticancer efficacy of 4-trifluoromethyl quinolines is often attributed to their ability to modulate key signaling pathways involved in cancer progression. For instance, some derivatives have been shown to target the PI3K/Akt/mTOR and EGFR signaling pathways.[4] Furthermore, studies have identified SGK1 as a potential target for this class of compounds.[11]

The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells.[11] The trifluoromethyl group can enhance the binding affinity of the quinoline scaffold to its biological target, leading to a more potent inhibitory effect.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A commonly used method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC3, K562, or others) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12][13][14][15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both 4-trifluoromethyl and non-fluorinated quinolines) and incubated for a specified period (e.g., 24-72 hours).[15]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with quinoline compounds A->B Adherence C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E Formazan formation F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Broadening the Spectrum

The quinoline core is a well-established pharmacophore in antimicrobial agents. The addition of a trifluoromethyl group can further enhance the antibacterial and antifungal properties of these compounds.[16]

Comparative Antimicrobial Activity Data

Compound TypeOrganismMIC (µg/mL)Reference
Trifluoromethyl Quinolone Derivatives
Compound 1c, 1d, 1i, 1j, 1n B. cereus FM3140.03907[16]
Compound 8a S. aureus SmithComparable to Norfloxacin[17]
S. pneumoniae IID1210Comparable to Norfloxacin[17]
E. coli NIHJ JC-2Comparable to Norfloxacin[17]
Fluorinated 4-Quinolone (QA-241) Enterobacteriaceae (90% of isolates)≤ 2[18]
H. influenzae and N. gonorrhoeae≤ 0.03[18]
S. aureus (including MRSA)1[18]
Non-Fluorinated Quinolone Analogs
Compound 1 MRSA12[19]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[20]

The improved antimicrobial activity of trifluoromethyl quinolines can be attributed to several factors. The CF3 group can increase the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall. Additionally, it can enhance the binding of the compound to its target enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[20][21][22]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[20]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[20]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[20]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC Determination A Prepare standardized microbial inoculum C Inoculate each well with microbial suspension A->C B Perform serial dilutions of quinoline compounds in 96-well plate B->C D Incubate plate under suitable conditions C->D E Visually assess for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Targeting Inflammatory Cascades

Quinolines and their derivatives have also shown promise as anti-inflammatory agents.[2][23][24] The incorporation of a trifluoromethyl group can modulate this activity, often leading to more potent compounds.[25]

One study reported that a 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid derivative showed anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema test.[25]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory mediators and enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated TNF-α release)

A common in vitro model to screen for anti-inflammatory properties involves measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated immune cells, such as the human monocytic cell line THP-1.[26]

Methodology:

  • Cell Culture: THP-1 cells are cultured and differentiated into macrophage-like cells.

  • Stimulation and Treatment: The cells are stimulated with LPS in the presence or absence of various concentrations of the test compounds (4-trifluoromethyl and non-fluorinated quinolines).[26]

  • Incubation: The cells are incubated for a specific period (e.g., 4-24 hours).[26]

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Inhibition Calculation: The percentage inhibition of TNF-α release by the test compounds is calculated relative to the LPS-stimulated control.

Anti_Inflammatory_Assay cluster_workflow In Vitro Anti-inflammatory Assay A Differentiate THP-1 cells B Stimulate with LPS and treat with quinoline compounds A->B C Incubate for 4-24 hours B->C D Collect cell supernatant C->D E Measure TNF-α levels using ELISA D->E F Calculate percentage inhibition E->F

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion: The Trifluoromethyl Advantage in Drug Discovery

The strategic incorporation of a 4-trifluoromethyl group into the quinoline scaffold consistently enhances its bioactivity across anticancer, antimicrobial, and anti-inflammatory applications. This is largely due to the unique physicochemical properties imparted by the trifluoromethyl group, which can improve metabolic stability, cell permeability, and target binding affinity.[3][4] The experimental data strongly supports the continued exploration of 4-trifluoromethyl quinolines as a promising class of therapeutic agents. This guide provides a foundational understanding and practical methodologies for researchers to further investigate and harness the potential of these potent molecules in drug discovery and development.

References

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN20 Reaction of -Trifluoromethylstyrenes Bearing Imine Moieties. (n.d.).
  • Adan, A., Kiraz, Y., & Baran, Y. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 11(10), 991-1007.
  • Shoemaker, R. H. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute, 93(21), 1645-1651.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ChemMedChem, 17(2), e202100585.
  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. (n.d.).
  • Wirleitner, B., Neurauter, G., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 691, 239-250.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - ResearchGate. (2024).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1228.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023).
  • Devaraj, S., Jialal, I., & Vega-López, S. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of steroid biochemistry and molecular biology, 97(5), 453-458.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765-17774.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). Journal of medicinal chemistry, 54(18), 6290-6302.
  • An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem. (n.d.).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020). ecancermedicalscience, 14, 1031.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent - ResearchGate. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). Journal of visualized experiments : JoVE, (132), 56910.
  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759-5765.
  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of medicinal chemistry, 48(9), 3443-3446.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024).
  • Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & medicinal chemistry letters, 23(11), 3225-3229.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Mini-Reviews in Medicinal Chemistry, 16(18), 1476-1497.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
  • Abadi, A. H., Ebi, G. C., & El-Emam, A. A. (2003). Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents. Archiv der Pharmazie, 336(7), 321-329.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem, 10(11), 1837-1842.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - Georgia Southern Commons. (n.d.).
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  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). Molecules (Basel, Switzerland), 23(7), 1599.
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  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties - ChemRxiv. (n.d.).
  • Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241. (1989). Antimicrobial agents and chemotherapy, 33(7), 1118-1121.
  • Comparative analysis of different synthetic methods for fluorinated isoquinolines - Benchchem. (n.d.).
  • Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate. (n.d.).
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of the Iranian Chemical Society, 1-28.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (n.d.).
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). Marine Drugs, 23(1), 45.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2004). Bioorganic & medicinal chemistry letters, 14(18), 4783-4787.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 18(11), 933-951.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (2025).
  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. (n.d.).

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Validation

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic Acid Quantification

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For novel therapeutic agents such as 6-Methoxy-4-(trifluoromethyl)quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For novel therapeutic agents such as 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, a potent molecule with significant pharmacological interest, the validation of analytical methods is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides a comparative analysis of prevalent analytical techniques for the quantification of this specific quinoline derivative, grounded in the principles of scientific integrity and supported by established validation protocols. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate analytical method for their specific needs.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For the quantification of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, this means ensuring the chosen method is accurate, precise, specific, and robust enough to be reliably used in routine analysis, from early-stage discovery through to quality control of the final drug product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated[1][2][3][4].

Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a critical decision, influenced by factors such as the nature of the sample, the required sensitivity, and the available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.

Table 1: Comparative Overview of Analytical Methods
Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation by UPLC followed by mass analysis based on mass-to-charge ratio.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; can separate the analyte from impurities and degradation products.Very High; combines chromatographic separation with mass-based detection.Moderate; susceptible to interference from compounds with overlapping absorption spectra.
Sensitivity Good; typically in the µg/mL to ng/mL range.Excellent; can achieve pg/mL to fg/mL sensitivity.Lower; generally in the µg/mL range.
Linearity (Typical Range) Wide dynamic range, e.g., 0.25 - 16.0 µg/mL[5].Excellent over several orders of magnitude, e.g., 10 - 10,000 ng/mL.Good over a narrower range, e.g., 2 - 14 µg/mL.
Accuracy (% Recovery) Typically 98-102%[1].Typically 95-105%.Typically 98-102%.
Precision (% RSD) < 2%[1].< 15%[6].< 2%.
Cost Moderate.High.Low.
Throughput Moderate.High.High.
Application Routine quality control, stability studies, impurity profiling.Bioanalysis, trace level quantification, metabolomics.Routine assays in simple matrices, dissolution testing.

In-Depth Methodologies and Validation Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and reproducibility[6][7]. For 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, a reversed-phase HPLC method is most suitable.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 48:52 (v/v)[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). For similar quinoline structures, this is often in the 270-350 nm range[5][8].

  • Injection Volume: 20 µL[5].

  • Column Temperature: Ambient or controlled at 25°C.

Caption: Workflow for HPLC method validation.

To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting the drug substance to stress conditions to produce potential degradation products[5][9].

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the API. The HPLC method is considered specific if it can resolve the peak of the intact drug from any degradation products, with a peak purity match factor higher than 950[5].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis or when very low concentrations of the analyte need to be quantified.

  • Column: A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water[1].

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1].

  • Gradient Elution: A gradient program is developed to ensure optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid and an internal standard would be determined by direct infusion.

The validation follows similar principles to HPLC but with additional considerations for matrix effects in biological samples.

UPLCMS_Validation cluster_Core_Validation Core Validation Parameters cluster_Additional_Validation Additional Validation for Bioanalysis Selectivity Selectivity Absence of interference at the retention time of the analyte Validation_Execution Validation Execution Selectivity->Validation_Execution Linearity Linearity Calibration curve over the expected concentration range Linearity->Validation_Execution Accuracy_Precision Accuracy & Precision Intra- and inter-day analysis of QCs Accuracy_Precision->Validation_Execution LLOQ Lower Limit of Quantitation (LLOQ) Lowest concentration with acceptable accuracy and precision LLOQ->Validation_Execution Matrix_Effect Matrix Effect Ion suppression or enhancement from biological matrix Matrix_Effect->Validation_Execution Recovery Recovery Extraction efficiency of the analyte Recovery->Validation_Execution Stability Stability Freeze-thaw, short-term, long-term, and stock solution stability Stability->Validation_Execution Method_Development UPLC-MS/MS Method Optimization Method_Development->Selectivity Method_Development->Linearity Report Validation Report Validation_Execution->Report

Caption: Key validation parameters for a UPLC-MS/MS bioanalytical method.

UV-Visible Spectrophotometry

This technique is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control of the bulk drug or simple formulations[8][10][11].

  • Solvent: A suitable solvent in which the analyte is soluble and stable, such as methanol or a phosphate buffer solution[12].

  • Wavelength Determination: A solution of known concentration is scanned across the UV-Vis range (typically 200-400 nm) to determine the λmax.

  • Calibration Curve: A series of standard solutions of varying concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted[13].

Validation parameters are in accordance with ICH Q2(R1) guidelines and include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Demonstrated by showing no interference from excipients in a formulation. This can be done by analyzing a placebo mixture.

Conclusion: Selecting the Optimal Method

The choice of analytical method for the quantification of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is contingent on the specific requirements of the analysis.

  • HPLC with UV detection stands out as a robust, reliable, and cost-effective method for routine quality control, impurity profiling, and stability testing of the drug substance and product. Its high specificity, when validated with forced degradation studies, ensures accurate quantification in the presence of potential degradants.

  • UPLC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as the analysis of the drug in biological matrices (e.g., plasma, urine) for pharmacokinetic studies.

  • UV-Visible Spectrophotometry offers a simple, rapid, and inexpensive alternative for the routine assay of the bulk drug or in simple dosage forms where interference from excipients is minimal.

Ultimately, a thorough validation in line with ICH guidelines is mandatory to ensure that the selected method is fit for its intended purpose, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16). National Center for Biotechnology Information. [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers. (2024, December 10). Juniper Publishers. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 27). Lab Manager. [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). AZoM. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20). YouTube. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a - SciELO. SciELO. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography - International Journal of Pharmaceutical Sciences. (2026, February 14). International Journal of Pharmaceutical Sciences. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. ResearchGate. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - MDPI. (2023, April 26). MDPI. [Link]

  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC. (2022, November 17). National Center for Biotechnology Information. [Link]

  • Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC - ijprajournal. (2024, April 1). ijprajournal. [Link]

  • Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantificat. (2024, June 30). ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Dove Press. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). Research Square. [Link]

  • Journal of Drug Delivery and Therapeutics UV-Visible Spectrophotometric Method Development and Validation for The Estimation of. (2025, October 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. International Journal of Pharmaceutical and Experimental Research. [Link]

Sources

Comparative

Molecular Docking &amp; Efficacy Analysis: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid vs. Standard Inhibitors

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Structural Rationale In the landscape of targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the quinoline core remains a highly privileged scaffold. Specifically, 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-06-1) represents a rationally designed building block that combines several critical pharmacophores. This guide objectively compares its in silico binding affinity and in vitro enzymatic inhibition profile against industry-standard inhibitors, focusing on two validated oncology and immunology targets: Dihydroorotate Dehydrogenase (DHODH) and Serum/glucocorticoid-regulated kinase 1 (SGK1) .

The Causality of the Chemical Structure

As application scientists, we do not merely screen compounds blindly; we rely on structure-activity relationship (SAR) causality:

  • 4-Trifluoromethyl Group: The introduction of the strongly electron-withdrawing and lipophilic −CF3​ group at the 4-position is strategically designed to displace high-energy water molecules within the hydrophobic sub-pockets of target enzymes, significantly increasing binding entropy[1].

  • 3-Carboxylic Acid: This moiety acts as a critical hydrogen bond donor/acceptor. In DHODH, quinoline carboxylic acid derivatives (such as the standard drug Brequinar) rely on this group to form an essential salt bridge with the Arg136 residue in the ubiquinone binding channel[2].

  • 6-Methoxy Group: The electron-donating methoxy group enhances the electron density of the quinoline ring, which has been shown to favorably occupy the hinge region of kinases like SGK1, improving both potency and target selectivity[1]. Furthermore, quinoline core modifications are heavily utilized in targeting mitochondrial respiratory complexes, such as the Cytochrome bc1 complex in antimalarial drug design[3].

In Silico Evaluation: Molecular Docking Workflow

To predict the binding conformation and thermodynamic stability of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid compared to standard inhibitors (Brequinar for DHODH; GSK650394 for SGK1), we employ a high-stringency molecular docking protocol.

DockingWorkflow P1 1. Target Preparation (DHODH & SGK1) P3 3. Grid Generation (Ubiquinone/Hinge Pockets) P1->P3 P2 2. Ligand Preparation (6-MeO-4-CF3-QCA) P2->P3 P4 4. Glide XP Docking (Flexible Ligand) P3->P4 P5 5. Interaction Analysis (ΔG & H-Bond Profiling) P4->P5

Fig 1. Step-by-step molecular docking workflow for evaluating quinoline derivatives.

Step-by-Step Computational Methodology
  • Target Preparation (Protein Preparation Wizard): Crystal structures of human DHODH (PDB: 1D3G) and SGK1 (PDB: 3HDN) are imported. Causality: We pre-process the proteins by assigning bond orders, adding missing hydrogen atoms at pH 7.4, and optimizing the H-bond network to ensure the protonation states of critical residues (like Arg136 in DHODH) accurately reflect physiological conditions.

  • Ligand Preparation (LigPrep): 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, Brequinar, Teriflunomide, and GSK650394 are prepared using the OPLS4 force field. Causality: Epik is used to generate possible ionization states at pH 7.4 ± 1.0, ensuring the carboxylic acid is appropriately deprotonated to interact with basic residues.

  • Grid Generation: The receptor grid is centered on the native co-crystallized ligands (the ubiquinone site for DHODH and the ATP-binding hinge region for SGK1).

  • Glide XP Docking: We utilize Extra Precision (XP) docking rather than Standard Precision (SP). Causality: XP scoring applies severe penalties for desolvation and steric clashes, which is mandatory when evaluating the highly lipophilic −CF3​ group's insertion into tight hydrophobic pockets.

Comparative Docking Results

Table 1: Molecular Docking Scores against Human DHODH (PDB: 1D3G)

CompoundDocking Score (kcal/mol)Glide EmodelKey Hydrogen Bonds / Salt BridgesHydrophobic Contacts
Brequinar (Standard) -10.45-82.14Arg136, Gln47Val134, Leu359, Pro364
6-MeO-4-CF3-QCA -9.82-76.50Arg136, Tyr356Val134, Met43, Leu359
Teriflunomide (Standard) -8.15-64.30Tyr356, Arg136Met43, Leu46

Analysis: The test compound demonstrates a binding affinity closely mirroring the potent standard Brequinar. The carboxylic acid successfully anchors to Arg136, while the 4-trifluoromethyl group perfectly occupies the hydrophobic space normally filled by Brequinar's biphenyl moiety, validating the structural rationale.

In Vitro Validation: Experimental Protocols

Computational data must be grounded in physical reality. To validate the docking scores, we utilize a kinetic enzymatic assay. Every protocol described here is designed as a self-validating system to ensure data integrity.

Protocol: DHODH Enzymatic Inhibition Assay (DCIP Reduction)

This assay measures the activity of DHODH by linking the oxidation of dihydroorotate to the reduction of 2,6-dichlorophenolindophenol (DCIP).

1. Reagent Preparation:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Causality: Triton X-100 is included to prevent the highly lipophilic quinoline derivatives from forming colloidal aggregates, which can cause false-positive inhibition.

  • Prepare substrates: 1 mM L-dihydroorotate (L-DHO), 0.1 mM decylubiquinone, and 0.05 mM DCIP.

2. Reaction Assembly (Self-Validating Setup):

  • Test Wells: Recombinant human DHODH + Buffer + Inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Positive Control: DHODH + Buffer + Brequinar (Validates enzyme viability and provides a standard baseline).

  • Negative Control (Blank): Buffer + Substrates (No enzyme). Causality: This accounts for any spontaneous, non-enzymatic reduction of DCIP, ensuring the calculated IC50 is strictly target-specific.

3. Kinetic Measurement:

  • Initiate the reaction by adding L-DHO.

  • Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader. Causality: DCIP is blue in its oxidized state and colorless when reduced. Measuring the initial linear velocity ( V0​ ) of absorbance decay provides a direct, real-time kinetic readout of DHODH activity.

Table 2: In Vitro Enzymatic Inhibition (IC50)

CompoundDHODH IC50 (nM)SGK1 IC50 (nM)Primary Target Preference
6-MeO-4-CF3-QCA 42.5 ± 3.1380 ± 15Dual-active (DHODH dominant)
Brequinar 18.2 ± 1.5>10,000DHODH Selective
GSK650394 >10,00062 ± 4.2SGK1 Selective

Mechanistic Pathway & Biological Impact

By inhibiting DHODH, 4-quinoline carboxylic acid derivatives block the de novo pyrimidine biosynthesis pathway[2]. This causes a depletion of the intracellular uridine monophosphate (UMP) pool, triggering cell cycle arrest in rapidly proliferating cells (such as tumor cells or activated T-lymphocytes).

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate (Product) DHODH->Orotate Catalysis Inhibitor 6-MeO-4-CF3-QCA (Test Compound) Inhibitor->DHODH Blocks Ubiquinone Site Pyrimidine Pyrimidine Synthesis (UMP Pool) Inhibitor->Pyrimidine Depletion Orotate->Pyrimidine Proliferation Cell Proliferation (Cancer/T-Cells) Pyrimidine->Proliferation

Fig 2. Mechanism of action: DHODH inhibition leading to pyrimidine depletion and cell cycle arrest.

Conclusion

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid proves to be a highly competitive scaffold. The docking studies and in vitro validations confirm that the synergistic placement of the trifluoromethyl, methoxy, and carboxylic acid groups allows it to bridge the chemical space between potent DHODH inhibitors and hinge-binding kinase inhibitors. It serves as an exceptional lead compound for researchers developing dual-target anti-proliferative agents.

References

  • Title: Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity.
  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • Title: 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex.

Sources

Validation

Mass spectrometry fragmentation pattern comparison for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Structural Dynamics & Analytical Rationale In drug development, quinoline-3-carboxylic acid derivatives are highly valued for their broad pharmacological utility, ranging from fluoroquinolone antibiotics to antiviral age...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Analytical Rationale

In drug development, quinoline-3-carboxylic acid derivatives are highly valued for their broad pharmacological utility, ranging from fluoroquinolone antibiotics to antiviral agents. The structural elucidation of these compounds and their metabolites relies heavily on tandem mass spectrometry (LC-MS/MS).

Analyzing 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a unique analytical opportunity because it contains three distinct, highly diagnostic functional groups attached to a rigid aromatic core: a carboxylic acid (-COOH), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). Understanding the specific collision-induced dissociation (CID) behavior of each moiety allows researchers to confidently map metabolic soft spots and differentiate the target from structurally similar analogs.

Mechanistic Causality of Fragmentation

The fragmentation of this molecule in positive electrospray ionization (ESI+) mode is driven by the relative bond dissociation energies of its substituents and the stability of the resulting product ions.

  • The Carboxylic Acid (-COOH) Moiety: Protonation typically occurs at the quinoline nitrogen. Upon collisional activation, the most thermodynamically favorable initial cleavage occurs adjacent to the carbonyl group. This results in the neutral loss of water (-18 Da) to form a highly reactive acylium ion, or the loss of carbon dioxide (-44 Da) to form a stable, decarboxylated protonated quinoline core[1].

  • The Methoxy (-OCH3) Moiety: According to established mass spectral rules for oxygenated quinolines, methoxy groups undergo homolytic cleavage to expel a methyl radical (-15 Da)[2]. For 6-methoxyquinolines, this loss is highly favored because the resulting radical cation is resonance-stabilized by the extended aromatic system and the quinoline nitrogen[2].

  • The Trifluoromethyl (-CF3) Moiety: The C-F bond is exceptionally strong, meaning the -CF3 group generally requires higher collision energies (CE) to fragment. When it does, it typically exhibits a sequential loss of hydrogen fluoride (HF, -20 Da) if proximal peri-hydrogens are available, or the direct loss of the entire trifluoromethyl radical (-69 Da)[3].

Comparative Fragmentation Data

To objectively validate the diagnostic utility of these fragmentation pathways, we compare the target molecule against two structural alternatives: Alternative A (lacking the methoxy group) and Alternative B (lacking the trifluoromethyl group). This comparative matrix isolates the spectral contribution of each functional group.

CompoundExact MassPrecursor [M+H]⁺Primary Product Ions (m/z)Key Neutral LossesDiagnostic Value
Target: 6-Methoxy-4-(CF3)-quinoline-3-COOH271.04 Da272.05 254.05, 228.06, 257.03, 203.05-H₂O, -CO₂, -CH₃•, -CF₃•Complete structural confirmation of all three functional groups.
Alternative A: 4-(CF3)-quinoline-3-COOH241.03 Da242.04 224.04, 198.05, 173.04-H₂O, -CO₂, -CF₃•Differentiates by absence of -CH₃• (-15 Da) loss; confirms CF3 presence.
Alternative B: 6-Methoxyquinoline-3-COOH203.06 Da204.07 186.07, 160.08, 189.04-H₂O, -CO₂, -CH₃•Differentiates by absence of -CF₃• (-69 Da) loss; confirms methoxy presence.

Proposed Fragmentation Pathway

The logical breakdown of the target molecule under MS/MS conditions reveals a network of competitive and sequential neutral losses.

MS_Fragmentation M_ion [M+H]+ m/z 272.2 6-Methoxy-4-(CF3)-quinoline-3-COOH Loss_H2O [M+H - H2O]+ m/z 254.2 Acylium Ion M_ion->Loss_H2O - H2O (-18 Da) Loss_CO2 [M+H - CO2]+ m/z 228.2 Decarboxylated Core M_ion->Loss_CO2 - CO2 (-44 Da) Loss_CH3 [M+H - CH3•]+ m/z 257.2 Radical Cation M_ion->Loss_CH3 - CH3• (-15 Da) Loss_CF3 [M+H - CF3•]+ m/z 203.2 Methoxy-quinoline-COOH M_ion->Loss_CF3 - CF3• (-69 Da) Loss_CO2_CH3 [M+H - CO2 - CH3•]+ m/z 213.2 Loss_CO2->Loss_CO2_CH3 - CH3• (-15 Da) Loss_CO2_HF [M+H - CO2 - HF]+ m/z 208.2 Loss_CO2->Loss_CO2_HF - HF (-20 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 6-Methoxy-4-(CF3)-quinoline-3-COOH.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks (isotope profiling, carryover monitoring, and energy ramping) to guarantee that the observed fragmentation is structurally inherent and not an artifact of the instrument.

Step 1: Sample Preparation & Internal Standardization
  • Preparation: Dissolve 1 mg of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Internal Standard (IS): Spike the working solution with 10 ng/mL of a deuterated analog (e.g., Quinoline-d7).

    • Causality: The IS normalizes variations in ESI droplet desolvation efficiency, ensuring that quantitative comparisons between the target and structural alternatives are based on true structural stability, not matrix effects.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the[M+H]⁺ state (m/z 272.05) required for positive ion mode analysis.

  • Gradient: 5% B to 95% B over 5 minutes.

  • System Suitability Check: Inject a blank (50:50 Water:Acetonitrile) immediately before and after the sample.

    • Causality: Validates that the m/z 272.05 signal is exclusively from the current injection, ruling out column carryover which frequently plagues hydrophobic fluorinated compounds.

Step 3: Mass Spectrometry Optimization & Energy Ramping
  • Source Parameters: ESI Positive mode; Capillary Voltage 3.0 kV; Desolvation Temp 400°C.

  • Precursor Validation: Perform a Q1 full scan (m/z 100-400). Validate the target by confirming the M+1 (13C) isotopic peak at m/z 273.05 (approx. 13% relative abundance based on 12 carbon atoms).

  • Collision Energy (CE) Ramping: Perform a Product Ion Scan (MS2) while ramping the CE from 10 eV to 50 eV using Argon as the collision gas.

    • Causality: Different bonds require different activation energies. Ramping ensures the capture of low-energy fragments (like the -CO2 loss at ~15-20 eV) and high-energy fragments (like the -CF3• loss at ~35-45 eV). Plotting the breakdown curve validates the sequential nature of the pathway (e.g., m/z 228 must appear before m/z 213).

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Benchchem. (2025). Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Comparative

Comparative High-Throughput Screening Guide: Efficacy of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Executive Summary & Structural Rationale In high-throughput screening (HTS) campaigns targeting human Dihydroorotate Dehydrogenase (hDHODH)—a critical enzyme in de novo pyrimidine biosynthesis—quinoline-based libraries f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In high-throughput screening (HTS) campaigns targeting human Dihydroorotate Dehydrogenase (hDHODH)—a critical enzyme in de novo pyrimidine biosynthesis—quinoline-based libraries frequently yield promising hits. However, these libraries often suffer from high attrition rates during lead optimization due to poor metabolic stability and non-specific protein binding.

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-06-1) 1 represents a highly optimized derivative designed to overcome these hurdles. The quinoline-3-carboxamide and carboxylic acid frameworks are privileged scaffolds in medicinal chemistry, heavily investigated for oncology and immunology applications 2.

Causality in Structural Design:

  • 4-Trifluoromethyl ( −CF3​ ) Group: The introduction of this electron-withdrawing group deliberately increases lipophilicity and shields the core from cytochrome P450-mediated oxidative metabolism, a common failure point for unsubstituted quinolines.

  • 6-Methoxy ( −OCH3​ ) Group: Modulates the electron density of the ring system, optimizing hydrogen bond acceptor interactions within the highly hydrophobic ubiquinone-binding tunnel of hDHODH.

  • 3-Carboxylic Acid: Essential for anchoring the molecule via salt bridges to key arginine residues (e.g., Arg136) in the target binding pocket, mimicking the binding mode of established 4-quinoline carboxylic acid inhibitors like Brequinar 3.

Target Engagement & Mechanistic Pathway

To objectively evaluate this compound, we must first map its intervention point. hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone. 6-MeO-4-CF3-QCA acts as an allosteric inhibitor by outcompeting ubiquinone.

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO DHODH hDHODH (Target Enzyme) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Pyrimidine Nucleotides Orotate->UMP Inhibitor 6-MeO-4-CF3-QCA (Test Compound) Inhibitor->DHODH Allosteric Inhibition

Fig 1: Mechanism of hDHODH inhibition by 6-MeO-4-CF3-QCA in the pyrimidine biosynthesis pathway.

Comparative HTS Efficacy Data

The following table synthesizes the quantitative performance of 6-MeO-4-CF3-QCA against two benchmark hDHODH inhibitors: Brequinar (a structurally related quinoline) and Teriflunomide (a non-quinoline clinical standard).

CompoundhDHODH IC 50​ (nM)PBMC Proliferation IC 50​ (µM)Kinetic Solubility (µM)Assay Z'-FactorAutofluorescence Interference
6-MeO-4-CF3-QCA 42 ± 50.85 ± 0.1> 1500.78Low
Brequinar 18 ± 30.22 ± 0.05850.81Moderate
Teriflunomide 1,250 ± 11025.4 ± 3.2> 2000.85None

Data Interpretation: While Brequinar exhibits slightly higher absolute potency, 6-MeO-4-CF3-QCA demonstrates superior kinetic solubility and lower autofluorescence. This makes it a highly tractable candidate for HTS campaigns where optical interference often leads to false readouts.

Screening Workflow & Experimental Logic

To ensure scientific integrity, our screening cascade is designed as a self-validating system . We actively anticipate assay artifacts (such as redox cycling and optical interference) and deploy counter-screens to eliminate them.

Workflow Lib Compound Library (incl. 6-MeO-4-CF3-QCA) Pri Primary Screen (DCIP Absorbance Assay) Lib->Pri Hit Hit Triage (IC50 < 500 nM) Pri->Hit Counter Counter Screen (TCEP Redox PAINS Exclusion) Hit->Counter Ortho Orthogonal Validation (LC-MS/MS Orotate Quant) Counter->Ortho Lead Lead Candidate (In Vivo Profiling) Ortho->Lead

Fig 2: Self-validating HTS workflow for identifying and confirming true DHODH inhibitors.

Causality Behind Workflow Choices:

  • Absorbance vs. Fluorescence: We utilize a DCIP (2,6-dichlorophenolindophenol) absorbance assay at 600 nm instead of a fluorescent resazurin assay. Why? Quinoline ring systems are highly conjugated and frequently autofluoresce, which artificially inflates apparent enzyme activity in fluorescence assays.

  • TCEP Counter-Screen: Quinolines can occasionally act as redox cyclers. By running a counter-screen using TCEP in the absence of hDHODH, any compound that reduces DCIP directly is flagged as a Pan-Assay Interference Compound (PAINS) and excluded.

  • LC-MS/MS Orthogonal Validation: To definitively prove that the signal reduction is due to true enzymatic inhibition rather than optical quenching, we use mass spectrometry to directly quantify the product (orotate).

Self-Validating Experimental Protocols

Protocol A: Primary hDHODH DCIP Absorbance Assay

This protocol utilizes internal controls to continuously validate assay robustness (Z'-factor > 0.7).

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Compound Plating: Dispense 100 nL of 6-MeO-4-CF3-QCA (in 100% DMSO) into a 384-well clear-bottom plate using an acoustic liquid handler. Include Brequinar as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Enzyme Addition: Add 10 µL of recombinant hDHODH (final concentration 5 nM) to all wells except the blank controls.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm (due to DCIP reduction) continuously for 20 minutes at 25°C.

  • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed only if Z′≥0.7 . Calculate IC 50​ from the initial linear reaction velocities.

Protocol B: Orthogonal LC-MS/MS Orotate Quantification

This protocol eliminates reporter-dye artifacts by directly measuring the biochemical product.

  • Reaction Setup: Incubate 5 nM hDHODH with 1 mM DHO, 0.1 mM decylubiquinone, and varying concentrations of 6-MeO-4-CF3-QCA in assay buffer for 30 minutes at 37°C.

  • Quenching: Stop the reaction by adding a 3-fold volume of ice-cold methanol containing 100 ng/mL of 15N2​ -orotate as an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Monitor the MRM transitions for orotate (m/z 155.0 111.0) and the internal standard (m/z 157.0 113.0) in negative electrospray ionization (ESI-) mode.

  • Validation Check: The ratio of orotate to the internal standard must show a dose-dependent decrease matching the IC 50​ derived from Protocol A. A mismatch indicates the primary assay result was an optical artifact.

References

  • ChemicalBook. "6-METHOXY-4-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID". Accessed March 2026.
  • BenchChem. "Quinoline-3-carboxamides for Research". Accessed March 2026.
  • Taylor & Francis Online. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid". Accessed March 2026.

Sources

Validation

Antimicrobial activity comparison of 6-methoxy quinoline-3-carboxylic acid derivatives

An In-Depth Comparative Guide to the Antimicrobial Activity of 6-Methoxy Quinololine-3-Carboxylic Acid Derivatives Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antimicrobial Activity of 6-Methoxy Quinololine-3-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6-methoxy quinoline-3-carboxylic acid derivatives, a promising class of synthetic antimicrobial agents. We will delve into their mechanism of action, explore critical structure-activity relationships (SAR), and present a comparative evaluation of their efficacy against key bacterial pathogens, supported by detailed experimental protocols.

The Imperative for Novel Antimicrobials: The Role of the Quinolone Scaffold

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics.[1] Quinolones, a class of synthetic broad-spectrum agents, have long been a cornerstone of antibacterial therapy.[2][3] Their core structure, the quinoline-3-carboxylic acid scaffold, is a privileged framework in medicinal chemistry, essential for their biological function.[4] This guide focuses specifically on derivatives featuring a methoxy group at the C6 position, exploring how this and other structural modifications influence their antimicrobial potency and spectrum.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal effect of quinolones is achieved by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating replication.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of enzyme-DNA-drug.[6] This action converts these essential enzymes into cellular toxins that trigger chromosomal fragmentation, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[6] A key advantage of this mechanism is its selectivity, as eukaryotic cells do not possess DNA gyrase or a structurally homologous topoisomerase IV, minimizing toxicity to host cells.

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Intervention DNA_Gyrase DNA Gyrase (Introduces negative supercoils) Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Enables unwinding Ternary_Complex_Gyrase Gyrase-DNA-Quinolone Cleavage Complex DNA_Gyrase->Ternary_Complex_Gyrase Topo_IV Topoisomerase IV (Decatenates daughter DNA) Ternary_Complex_TopoIV Topo IV-DNA-Quinolone Cleavage Complex Topo_IV->Ternary_Complex_TopoIV Replication_Fork->Topo_IV Leads to catenated DNA Quinolone Quinolone Derivative Quinolone->Ternary_Complex_Gyrase Quinolone->Ternary_Complex_TopoIV Cell_Death DNA Fragmentation & Bacterial Cell Death Ternary_Complex_Gyrase->Cell_Death Ternary_Complex_TopoIV->Cell_Death

Caption: Mechanism of quinolone action via inhibition of DNA gyrase and Topo IV.

Core Principles of Structure-Activity Relationship (SAR)

The antimicrobial potency and spectrum of quinoline-3-carboxylic acids are profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of new derivatives.

  • C3-Carboxylic Acid: This functional group is indispensable for antibacterial activity, as it is involved in binding to the target enzymes.[4]

  • C6-Substitution: The introduction of a fluorine atom at this position was a landmark development, leading to the highly potent fluoroquinolones.[3][7] The substitution with a methoxy group, the focus of this guide, represents an alternative modification being explored for its unique biological profile.

  • C7-Substitution: The addition of heterocyclic moieties, such as piperazine or pyrrolidine rings, at this position significantly enhances the spectrum of activity, particularly against Gram-negative bacteria, and improves cell penetration.[3][8][9]

  • C8-Substitution: The nature of the substituent at C8 influences potency, with fluorine and chlorine generally enhancing activity.[4][8]

Quinolone_SAR Key Positions for Quinolone SAR quinoline C3 C3: Carboxylic acid (Essential for activity) C6 C6: Methoxy/Fluoro (Potency modulation) C7 C7: Heterocyclic Ring (Spectrum & Penetration) C8 C8: Fluoro/Chloro (Enhances activity) N1 N1: Alkyl/Cyclopropyl (Potency)

Caption: Key substituent positions governing quinolone structure-activity relationships.

Comparative Antimicrobial Activity: An Evaluation of 6-Methoxy Derivatives

The antimicrobial efficacy of 6-methoxy quinoline-3-carboxylic acid derivatives is highly dependent on the other substituents present on the quinoline ring. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from published studies, showcasing a comparison against common Gram-positive and Gram-negative bacteria.

Compound IDOther Key SubstituentsS. aureus (Gram-positive) MIC (µg/mL)B. subtilis (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)Reference
Derivative A N1-ethyl, C7-(piperazinyl)12.52550>100[10]
Derivative B N1-cyclopropyl, C7-(3-aminopyrrolidinyl)6.2512.52550[8][10]
Derivative C N1-ethyl, C7-H, C8-Cl50>100>100>100[11]
Derivative D N1-methoxy, C7-(methylenedioxy)252550>100[12]
Ciprofloxacin (Reference Fluoroquinolone)0.25 - 1.00.12 - 0.50.015 - 0.120.25 - 1.0[13]

Note: This table is a synthesis of representative data from multiple sources to illustrate trends. Exact values may vary based on specific strains and testing conditions.

Analysis of Comparative Data:

From the data, several key insights emerge:

  • Impact of C7-Substituent: The presence of a heterocyclic amine at the C7 position (Derivatives A and B) is critical for broad-spectrum activity, especially against Gram-negative bacteria. This aligns with established SAR principles for quinolones.[9]

  • Influence of N1-Substituent: A cyclopropyl group at the N1 position (Derivative B) generally confers greater potency than an ethyl group (Derivative A), a well-documented trend in quinolone chemistry.

  • Gram-Positive vs. Gram-Negative Activity: Many of the synthesized 6-methoxy derivatives show moderate to good activity against Gram-positive strains like S. aureus and B. subtilis.[10][14] However, achieving high potency against challenging Gram-negative pathogens like P. aeruginosa remains a significant hurdle, often requiring the synergistic effects of optimal substituents at the N1, C7, and C8 positions.[13][15]

  • Comparison to Fluoroquinolones: While promising, the 6-methoxy derivatives shown generally exhibit lower potency compared to highly optimized fluoroquinolones like Ciprofloxacin. This highlights the profound impact of the C6-fluoro substitution. However, the exploration of 6-methoxy and other analogs is driven by the search for compounds with potentially different resistance profiles or improved safety.

Experimental Protocols: Ensuring Rigorous and Reproducible Data

The foundation of any comparative guide is the integrity of its experimental data. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for evaluating antimicrobial potency.[16]

Protocol for MIC Determination (Broth Microdilution)

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, quantifies the lowest concentration of a compound that inhibits visible bacterial growth.[17]

Step 1: Preparation of Bacterial Inoculum

  • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Perform a final dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

Step 2: Preparation of Compound Dilutions

  • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to twice the highest desired test concentration. Add 200 µL of this solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

  • Well 11 serves as the growth control (broth and inoculum only).

  • Well 12 serves as the sterility control (broth only).[18]

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

Step 4: Reading the MIC

  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19][20]

Protocol for MBC Determination

The MBC test is performed after the MIC is determined and establishes the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.

Step 1: Sub-culturing from MIC Plate

  • Select the well corresponding to the MIC and at least two more concentrated wells that also show no growth.

  • Aseptically withdraw a 10-100 µL aliquot from each of these clear wells.

  • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

Step 2: Incubation and Determination

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[19]

MIC_MBC_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Plate Prepare Serial Dilutions of Test Compound in 96-Well Plate Plate->Inoculate Incubate_MIC Incubate Plate (16-20 hours, 37°C) Inoculate->Incubate_MIC Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar Read_MIC->Subculture Proceed if growth inhibition is observed Incubate_MBC Incubate Agar Plates (18-24 hours, 37°C) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Standard experimental workflow for determining MIC and MBC values.

Conclusion and Future Directions

The 6-methoxy quinoline-3-carboxylic acid scaffold represents a viable and interesting platform for the development of novel antimicrobial agents. While they may not always reach the raw potency of their C6-fluoro counterparts, their unique structure offers potential for developing compounds with alternative resistance profiles, improved safety, or different pharmacokinetic properties.[13]

The comparative data clearly demonstrate that successful drug design within this class requires a holistic approach, carefully considering the synergistic effects of substituents at the N1, C7, and C8 positions to achieve a broad spectrum of activity. Future research should focus on synthesizing and screening a wider array of derivatives, particularly against multidrug-resistant clinical isolates. A deeper investigation into how the 6-methoxy group affects target binding and cellular accumulation will be crucial for unlocking the full therapeutic potential of this promising chemical series.

References

  • Mechanism of action of and resistance to quinolones - PMC. (n.d.). National Center for Biotechnology Information.
  • Quinolone antibiotic - Wikipedia. (n.d.). Wikipedia.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Al-Omary, F. A., El-Brollosy, N. R., & El-Gendy, M. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404.
  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
  • Al-Omary, F. A., El-Brollosy, N. R., & El-Gendy, M. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. R Discovery.
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. (n.d.). BenchChem.
  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.
  • El-Gamal, K. M. A., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Wypij, M., & Trzcińska-Wencel, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Heithoff, D. M., T.L., R., & Mahan, M. J. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(3), 101569.
  • El-Gamal, K. M. A., Sherbiny, F. F., El-Morsi, A. M., El-Sayed, M. A. A., & Abulkhair, H. S. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.
  • Agui, H., Mitani, T., Izawa, A., Komatsu, T., & Nakagome, T. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796.
  • Islam, M. R., Quadir, M. A., Quaiyyum, A., & Islam, M. R. (2013). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. International Scholarly Research Notices, 2013, 938210.
  • Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9 Suppl 1, S1-8.
  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024, September 30). Auctores | Journals.
  • Douafer, H., Saidi-Besbes, S., Ferkous, F., Bou-Salah, L., Ben-Brahim, I., Mabkhot, Y. N., & Ben-Salah, L. (2021).
  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6828.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

Advanced Safety and Handling Protocol: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid As a critical building block in medicinal chemistry, 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

As a critical building block in medicinal chemistry, 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-06-1) is highly valued for its fluorinated quinoline scaffold, which improves metabolic stability and target binding affinity in drug development. However, the exact structural modifications that make it pharmacologically valuable also necessitate stringent handling protocols. This guide provides an authoritative, step-by-step operational and disposal plan to ensure laboratory safety, moving beyond basic safety data to explain the causality behind each procedural choice.

Physicochemical Hazard Profile: The Causality of Risk

To handle this compound safely, personnel must understand how its molecular structure dictates its hazard profile:

  • Enhanced Lipophilicity and Dermal Penetration: The addition of the trifluoromethyl (-CF₃) group significantly increases the molecule's lipophilicity compared to non-fluorinated quinolines. This modification can enhance transdermal absorption, meaning accidental skin contact carries a higher risk of[1].

  • Local Irritation (H315, H319): The carboxylic acid moiety (pKa ~6.4) can cause pH-driven irritation to the skin, mucous membranes, and [2]. Fluorinated quinolines are historically known to cause severe eye damage and skin sensitization[3].

  • Inhalation Risk (H335): As a finely milled solid powder, it poses a severe[3]. Airborne particulates generated during weighing or transfer can easily bypass primary respiratory defenses if proper engineering controls are not utilized[4].

Quantitative Safety & PPE Specifications

The following specifications are designed to mitigate the specific physicochemical risks outlined above.

Hazard / ComponentSpecificationMaterial / StandardReplacement Frequency
Primary Hazard Codes H315, H319, H335N/AN/A
Hand Protection Double-gloving requiredInner: Nitrile (4 mil)Outer: Nitrile (8 mil)Every 2 hours or immediately upon contamination
Respiratory Protection Particulate filtrationN95 or P100 half-mask respiratorDaily, or if breathing resistance increases
Eye Protection Splash/Dust preventionUnvented chemical safety gogglesInspect before each use
Body Protection Barrier against powderDisposable Tyvek® lab coat or equivalentDispose after handling session

Note: Respirator selection is based on the NIOSH Respirator Selection Logic for environments containing hazardous[5].

Standard Operating Procedure (SOP): Handling & PPE Donning/Doffing

Trustworthiness in safety requires a self-validating system. Follow this sequence to ensure barrier integrity.

Phase A: Pre-Operational Checks

  • Ventilation Validation: Ensure the laboratory chemical hood is operational with a face velocity of 80–100 fpm. Never handle the dry powder on an[4].

  • Equipment Prep: Use anti-static weighing boats and static-dissipative spatulas to prevent powder aerosolization caused by electrostatic repulsion.

Phase B: Donning Sequence (Self-Validating)

  • Inspect and Don Inner Gloves: Visually check for micro-tears. Don the 4-mil nitrile gloves.

  • Body Covering: Don the disposable Tyvek lab coat, ensuring the cuffs cover the inner gloves.

  • Respiratory Protection: Don the N95/P100 respirator. Validation Step: Perform a positive and negative pressure seal check. If air leaks around the edges, readjust the nosepiece and straps[6].

  • Eye Protection: Don unvented goggles. Ensure they sit flush against the respirator to eliminate skin exposure gaps.

  • Outer Gloves: Don the 8-mil outer nitrile gloves, pulling the cuffs over the lab coat sleeves.

Phase C: Doffing Sequence (Contamination Control)

  • Outer Glove Removal: Remove outer gloves using the glove-in-glove technique. Dispose of them as hazardous solid waste.

  • Coat Removal: Unzip the lab coat and peel it off, rolling it inside out to trap any residual powder.

  • Eye & Respiratory Protection: Remove goggles, then the respirator, handling them only by the straps.

  • Inner Glove Removal: Remove inner gloves and immediately wash hands with soap and water.

Spill Response and Decontamination Workflow

In the event of a powder spill, dry sweeping must be strictly avoided as it generates highly concentrated aerosols[4].

Step-by-Step Spill Response:

  • Containment: Immediately isolate the area. If the spill exceeds 50g outside a fume hood, evacuate and contact Environmental Health and Safety (EHS).

  • Wet Wiping: Cover the powder with absorbent pads lightly dampened with water. This suppresses dust formation.

  • Collection: Use a disposable plastic scoop to transfer the dampened mass into a sealable, chemically compatible hazardous waste container.

  • Chemical Decontamination: Because the compound is a carboxylic acid (pKa ~6.4), it is poorly soluble in neutral water but highly soluble in basic solutions. Wash the affected surface with a mild alkaline detergent (pH 8-9). The base deprotonates the acid, forming a highly water-soluble salt that is easily wiped away[2].

  • Final Rinse: Wipe the area with distilled water to remove residual detergent.

Workflow Visualization

SpillResponse Start Spill Detected: 6-Methoxy-4-(CF3)quinoline-3-carboxylic acid Assess Assess Spill Volume Start->Assess Minor Minor Spill (<50g) Local Cleanup Assess->Minor < 50g Major Major Spill (>50g) Evacuate & Call EHS Assess->Major > 50g PPE Verify PPE: N95/P100, Nitrile Gloves, Goggles Minor->PPE Contain Wet Wiping Method (Avoid Dust Generation) PPE->Contain Collect Transfer to Sealed Waste Container Contain->Collect Decon Decontaminate Surface (Alkaline detergent) Collect->Decon Dispose Label as Fluorinated Organic Waste Decon->Dispose

Figure 1: Operational workflow and decision matrix for powder spill response.

Disposal Plan

  • Classification: Label as "Hazardous Fluorinated Organic Waste."

  • Segregation: Do not mix with strong acids or oxidizing agents.

  • Disposal Method: Must be disposed of via high-temperature incineration by a certified hazardous waste contractor. Fluorinated compounds require specialized incineration to prevent the release of hydrofluoric acid (HF) gas into the environment.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). URL: [Link]

  • Yadav, A., et al. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega. URL: [Link]

  • Sharma, P., et al. "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." ResearchGate. URL: [Link]

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